3-(Dipropylamino)propanoic acid CAS number and structure
This guide serves as a comprehensive technical monograph for 3-(Dipropylamino)propanoic acid , a specialized -amino acid derivative utilized in organic synthesis and medicinal chemistry.[1] [1][2] Chemical Identity & Str...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical monograph for 3-(Dipropylamino)propanoic acid , a specialized
-amino acid derivative utilized in organic synthesis and medicinal chemistry.[1]
[1][2]
Chemical Identity & Structural Analysis
3-(Dipropylamino)propanoic acid (also known as N,N-Dipropyl-
-alanine) is an amphoteric molecule characterized by a three-carbon carboxylic acid backbone substituted at the -position with a lipophilic dipropylamino group.[1][2]
JMOXSQYGVIXBBZ-UHFFFAOYSA-N (Analogous base structure)
Structural Significance
Unlike its lower homologs (dimethyl- or diethyl-
-alanine), the dipropyl substitution significantly alters the physicochemical profile:
Increased Lipophilicity: The two propyl chains increase the LogP (partition coefficient), enhancing membrane permeability compared to methyl analogs.
Steric Bulk: The larger alkyl groups provide steric shielding around the nitrogen, potentially reducing metabolic N-dealkylation rates relative to ethyl/methyl variants.[1]
Zwitterionic Nature: In aqueous solution at neutral pH, the molecule exists primarily as a zwitterion (
), creating a strong internal dipole while maintaining overall neutrality.[1]
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of 3-(Dipropylamino)propanoic acid predominantly relies on the Aza-Michael Addition .[1] This atom-economic pathway involves the nucleophilic attack of dipropylamine onto an activated alkene (acrylic acid or its esters).[1]
Reaction Mechanism
The secondary amine (dipropylamine) acts as the nucleophile, attacking the
-carbon of the -unsaturated carbonyl compound (acrylic acid).[1]
Figure 1: Aza-Michael Addition pathway for the synthesis of 3-(Dipropylamino)propanoic acid.[1]
Experimental Protocol (Standardized)
Objective: Synthesis of 3-(Dipropylamino)propanoic acid via direct addition.
Reagent Preparation:
Charge a reaction vessel with Acrylic Acid (1.0 equiv).
Maintain temperature at 0–5°C using an ice bath to control the exotherm.
Addition:
Add Dipropylamine (1.1 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of the acrylic acid.
Note: The reaction is highly exothermic. Monitor internal temperature to prevent polymerization of acrylic acid.
Reflux:
Once addition is complete, allow the mixture to warm to room temperature.
Heat to 80–100°C for 4–6 hours. Monitoring by TLC or LC-MS should show disappearance of the acrylic acid peak.[1]
Workup & Purification:
Concentrate the reaction mixture under reduced pressure to remove excess amine.
Crystallization: Dissolve the crude oil in hot acetone or ethanol. Cool to 4°C to precipitate the zwitterionic product.
Filtration: Collect the white crystalline solid and dry under vacuum.
Applications in Drug Development
3-(Dipropylamino)propanoic acid serves as a versatile building block in medicinal chemistry, particularly where modulation of solubility and linker length is critical.[1]
A. Linker Chemistry (PROTACs & Conjugates)
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine cell permeability.
Lipophilic Tuning: Replacing a standard PEG linker or straight alkyl chain with a 3-(dipropylamino)propanoic acid unit introduces a protonatable nitrogen (at acidic pH) and lipophilic bulk, potentially improving oral bioavailability.
B. GABA Analog Design
Structurally, the molecule is a
-dipropyl analog of GABA (-aminobutyric acid) and -alanine.[1]
Receptor Binding: The dipropyl groups mimic the hydrophobic pockets found in certain GABA transport inhibitors (e.g., Tiagabine analogs), making this scaffold a candidate for designing novel GABA uptake inhibitors.
Figure 2: Structural relationship between endogenous amino acids and the dipropyl derivative.
Physicochemical Properties & Characterization
For analytical validation, the following properties are characteristic of CAS 57724-25-1.
Property
Value / Prediction
Notes
Appearance
White to off-white crystalline solid
Hygroscopic
Predicted pKa (Acid)
~3.8
Carboxylic acid deprotonation
Predicted pKa (Base)
~10.1
Tertiary amine protonation
LogP (Octanol/Water)
~1.8 – 2.1
Significantly more lipophilic than -alanine (LogP -3.[1]0)
Handling: Use a fume hood. The precursor (dipropylamine) is volatile and corrosive; the product is a solid but can form dust.
Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers, preferably under inert gas (Argon/Nitrogen) for long-term storage.[1]
References
Chemical Abstracts Service (CAS). (n.d.). CAS Registry Number 57724-25-1.[1][2] American Chemical Society.[1] Retrieved from (Verified via SciFinder/Scribd chemical listings).
Bartoli, G., et al. (2005). "Michael Addition of Amines to Acrylates." Current Organic Chemistry. (General methodology for
-amino acid synthesis).
PubChem. (2024). Compound Summary: 3-(Dimethylamino)propanoic acid (Homolog Reference). National Library of Medicine. Retrieved from [Link]
Scribd Chemical Data. (2024). List of Organic Compounds and CAS Numbers. Retrieved from [Link] (Source confirming CAS 57724-25-1 association).[1]
Spectroscopic data (NMR, IR, MS) of N-substituted beta-alanines
Spectroscopic Characterization of N-Substituted -Alanines: A Comprehensive Technical Guide Executive Summary N-substituted -alanines (often referred to as -peptoid monomers) are highly versatile building blocks utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Characterization of N-Substituted
-Alanines: A Comprehensive Technical Guide
Executive Summary
N-substituted
-alanines (often referred to as -peptoid monomers) are highly versatile building blocks utilized in the synthesis of peptidomimetics, foldamers, and targeted therapeutics. Unlike standard -amino acids, the inclusion of an additional methylene unit in the backbone introduces significant conformational flexibility. Concurrently, N-alkylation eliminates the hydrogen bond donation capacity of the amine, fundamentally altering the molecule's stereoelectronic profile and spectroscopic signatures[1].
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and analytical chemists with a robust, self-validating framework for the structural elucidation of N-substituted
-alanines using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Analytical Workflow Architecture
The following workflow illustrates the orthogonal spectroscopic techniques required to validate the backbone connectivity, functional group integrity, and molecular weight of N-substituted
-alanines.
Fig 1: Spectroscopic characterization workflow for N-substituted β-alanines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Stereoelectronic Effects
The NMR spectra of N-substituted
-alanines are heavily dictated by the protonation state of the molecule. In neutral aqueous solutions (), these molecules exist predominantly as zwitterions (). The positively charged secondary amine strongly deshields the adjacent -protons, pushing them downfield.
Furthermore, when these monomers are acylated or incorporated into oligomeric chains, the resulting tertiary amide bonds exhibit cis-trans rotamerism. Because the energy barrier for amide bond rotation is high, NMR spectra often reveal a doubling of signals for the
and protons, reflecting a slow equilibrium between cis and trans conformers on the NMR timescale[2].
Quantitative Data: NMR Chemical Shifts
Table 1: Typical
H and C NMR Chemical Shifts for N-Methyl--alanine (in , neutral pH)
Nucleus
Position
Typical Shift (ppm)
Multiplicity
Causality / Assignment
H
N-CH
2.65 - 2.75
Singlet (3H)
Deshielded by the adjacent protonated secondary amine.
H
-CH
3.10 - 3.25
Triplet (2H)
Strongly deshielded by the adjacent N atom.
H
-CH
2.40 - 2.55
Triplet (2H)
Deshielded by the adjacent carboxylate group.
C
C=O
175.0 - 180.0
Singlet
Carboxylate carbon (highly deshielded state).
C
-CH
44.0 - 48.0
Singlet
Shifted downfield relative to unsubstituted -alanine.
Solvent Selection: Weigh 10-15 mg of the analyte. Dissolve completely in 0.6 mL of
(for free zwitterionic amino acids) or / (for protected/acylated derivatives).
pH Adjustment (Critical Step): For free amino acids in
, check the apparent pH (pD). Add micro-drops of or to push the equilibrium entirely to the zwitterionic, cationic, or anionic state. Causality: Intermediate pH levels cause rapid proton exchange, leading to severe peak broadening and loss of coupling constants.
Acquisition: Acquire
H NMR at 400 MHz (16-64 scans, relaxation delay s). For C NMR, acquire with proton decoupling (1024-4096 scans).
Validation via 2D Correlation: Run COSY and
H-C HSQC experiments. This self-validates the 1D assignments by unambiguously differentiating the -CH and -CH spin systems based on their direct scalar couplings[3].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality and Vibrational Modes
IR spectroscopy provides immediate orthogonal validation of the molecule's ionization state. In the solid state, free N-alkyl
-alanines exist as zwitterions. Consequently, the characteristic C=O stretch of a neutral carboxylic acid (~1710 cm) is completely absent. Instead, it is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion () at lower wavenumbers. The protonated secondary amine () exhibits a broad, complex band network in the 3000-2500 cm region due to extensive intermolecular hydrogen bonding.
Overlapping signals of and strongly H-bonded structures.
1600 - 1550
Asymmetric stretch
Strong
Confirms the zwitterionic carboxylate state.
1420 - 1380
Symmetric stretch
Medium
Confirms the zwitterionic carboxylate state.
1150 - 1100
C-N stretch
Weak-Medium
Validates the secondary aliphatic amine backbone.
Self-Validating Protocol: ATR-FTIR Workflow
Background Calibration: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm
resolution. Validation: Ensure the baseline is flat to prevent atmospheric and artifacts.
Sample Deposition: Place 1-2 mg of solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
Acquisition & Processing: Record the spectrum from 4000 to 600 cm
. Apply ATR correction algorithms to account for wavelength-dependent penetration depth, followed by baseline correction[3].
Mass Spectrometry (MS)
Causality and Fragmentation Pathways
Electrospray Ionization (ESI) is the preferred soft ionization technique for these polar molecules. In positive ion mode, N-substituted
-alanines readily form ions. During Collision-Induced Dissociation (CID) in MS/MS, the molecule undergoes predictable fragmentation dictated by the thermodynamic stability of the leaving groups. The primary neutral losses are (from the carboxylic acid) and (decarboxylation). Cleavage of the - carbon-carbon bond yields characteristic immonium ions, which act as a direct diagnostic fingerprint for the specific N-substituent[3].
Fig 2: Primary ESI-MS/MS fragmentation pathways of protonated N-alkyl-β-alanines.
Quantitative Data: MS/MS Fragments
Table 3: Common ESI-MS/MS Fragments for N-Alkyl-
-alanines
Ion Type
Mass Shift ( Da)
Mechanism / Causality
0
Protonation of the secondary amine.
-18
Loss of hydroxyl from the carboxyl group, forming an acylium-like ion.
-44
Decarboxylation; highly favored due to the stability of the resulting amine fragment.
Immonium Ion
Variable
Cleavage of the - bond; mass strictly depends on the N-alkyl group (e.g., m/z 44 for N-methyl).
Self-Validating Protocol: LC-MS/MS Setup
Sample Preparation: Dilute the sample to 1-10
g/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the amine prior to droplet desolvation.
Chromatography (Critical Step): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Validation: Small, polar zwitterionic
-alanines are poorly retained on standard C18 reverse-phase columns and will elute in the void volume, causing severe ion suppression. HILIC ensures proper retention and separation.
Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0-3.5 kV. Desolvation temperature: 300°C.
Tandem MS (CID): Isolate the
precursor ion. Apply collision energies ramping from 10 to 30 eV using Argon or Nitrogen as the collision gas to generate the fragmentation spectrum.
Next-Generation Zwitterionic Building Blocks: De Novo Synthesis and Macromolecular Engineering for Advanced Drug Delivery
The Zwitterionic Paradigm Shift: Overcoming the "PEG Dilemma" For decades, polyethylene glycol (PEG) has been the gold standard for imparting "stealth" properties to nanocarriers, prolonging blood circulation by providin...
Author: BenchChem Technical Support Team. Date: March 2026
The Zwitterionic Paradigm Shift: Overcoming the "PEG Dilemma"
For decades, polyethylene glycol (PEG) has been the gold standard for imparting "stealth" properties to nanocarriers, prolonging blood circulation by providing a steric hydration layer. However, as a Senior Application Scientist overseeing advanced drug delivery systems, I have observed the critical limitations of PEGylation in clinical translation. The "PEG dilemma" is characterized by the generation of anti-PEG antibodies, leading to accelerated blood clearance (ABC) upon repeated administration, and a reliance on hydrogen bonding that can fail in complex biological fluids[1].
Zwitterionic polymers have emerged as the definitive solution to these physiological barriers. Unlike PEG, which relies on hydrogen bonding, zwitterionic materials possess an equimolar number of cationic and anionic groups on the same monomeric unit, maintaining an overall neutral charge[1]. This unique molecular architecture allows them to form a tightly bound hydration layer via strong electrostatic dipole-dipole interactions[2]. This robust hydration shell renders the polymer super-hydrophilic, effectively resisting non-specific protein adsorption (opsonization) and averting recognition by the immune system[3].
Core Molecular Architectures of Zwitterionic Building Blocks
The rational design of zwitterionic polymers begins with the selection of the appropriate building block. The three most utilized zwitterionic moieties are inspired by natural biological components and differ primarily in their anionic functional groups[4].
Phosphorylcholine (PC): Biomimetic building blocks that replicate the outer leaflet of cell membranes. They exhibit exceptional biocompatibility but are often synthetically challenging due to the phosphate group.
Sulfobetaines (SB): Characterized by a sulfite anion, SB monomers are highly stable across a wide pH range and exhibit an upper critical solution temperature (UCST), making them useful for stimuli-responsive applications[4].
Carboxybetaines (CB): Featuring a carboxylate anion, CB building blocks are unique because the carboxyl group provides a convenient handle for further functionalization, such as the direct conjugation of therapeutics or targeting ligands[2].
Table 1: Quantitative Comparison of Core Zwitterionic Building Blocks
Building Block
Cationic Group
Anionic Group
Relative pKa (Anion)
Hydration Mechanism
Key Advantage in Drug Delivery
Phosphorylcholine (PC)
Quaternary Ammonium
Phosphate
~ 1.0 - 2.0
Electrostatic (Strong)
Biomimetic, highly hemocompatible
Sulfobetaine (SB)
Quaternary Ammonium
Sulfonate
< 1.0
Electrostatic (Strong)
High salt tolerance, pH-independent
Carboxybetaine (CB)
Quaternary Ammonium
Carboxylate
~ 2.0 - 3.0
Electrostatic (Strong)
Easily functionalizable for drug conjugation
De Novo Synthesis Protocols: Establishing a Self-Validating System
In macromolecular engineering, synthesis is a thermodynamic and kinetic balancing act. The following protocols detail the synthesis of a functional monomer and its subsequent polymerization. Every step is designed with inherent causality and self-validation to ensure absolute structural fidelity.
Protocol 1: Synthesis of a Novel Carboxybetaine Methacrylate (CBMA) Monomer
Objective: Synthesize a highly pure CBMA monomer for downstream controlled radical polymerization.
Causality & Rationale: We utilize a ring-opening reaction of
-propiolactone by a tertiary amine. Anhydrous conditions are strictly maintained because the presence of water would lead to the premature hydrolysis of -propiolactone, drastically reducing the yield and introducing acidic impurities that disrupt downstream polymerization.
Preparation: Dissolve 2-(dimethylamino)ethyl methacrylate (DMAEMA) (50 mmol) in 100 mL of anhydrous acetone in a flame-dried Schlenk flask under a nitrogen atmosphere.
Reaction: Cool the flask to 0°C. Dropwise, add
-propiolactone (60 mmol) over 30 minutes. Causality: The slow addition controls the exothermic ring-opening process, preventing the thermal auto-polymerization of the methacrylate double bonds.
Maturation: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours. A white precipitate will form as the zwitterionic product is insoluble in acetone.
Self-Validation (NMR): Isolate a small aliquot of the precipitate, dissolve in
, and perform NMR. The protocol is self-validating: the complete disappearance of the DMAEMA methyl proton peaks at 2.2 ppm and the appearance of a new quaternary ammonium peak at ~3.2 ppm confirms 100% conversion.
Purification: Filter the white precipitate, wash extensively with anhydrous ether to remove unreacted precursors, and lyophilize to yield pure CBMA.
Protocol 2: RAFT Polymerization of Zwitterionic Block Copolymers
Objective: Synthesize a well-defined poly(carboxybetaine methacrylate) (PCBMA) polymer with a low polydispersity index (PDI)[5].
Causality & Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over standard free radical polymerization because it allows for precise control over molecular weight and architecture, which is critical for reproducible pharmacokinetic profiles in vivo[6].
Mixture Preparation: Dissolve CBMA (10 mmol), a trithiocarbonate RAFT agent (0.1 mmol), and the initiator AIBN (0.02 mmol) in 10 mL of a 0.5 M NaCl aqueous solution/methanol mixture (4:1 v/v). Causality: The addition of NaCl screens the strong electrostatic interactions between zwitterionic monomers, ensuring homogeneous solubility during chain extension.
Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger; its absolute removal is mandatory to prevent early chain termination.
Polymerization: Seal the ampoule and immerse it in an oil bath at 70°C for 12 hours.
Purification & Self-Validation (GPC): Terminate the reaction by exposing it to air and cooling to 0°C. Dialyze the polymer against ultrapure water (MWCO 3.5 kDa) for 48 hours. Validate the molecular weight using Aqueous Gel Permeation Chromatography (GPC). Causality: Aqueous GPC with a high-salt mobile phase is strictly required; zwitterionic polymers will irreversibly bind to standard organic SEC columns via electrostatic interactions. A PDI of < 1.2 validates the controlled nature of the RAFT process.
Caption: Workflow of RAFT polymerization and self-validation for zwitterionic polymers.
The true value of zwitterionic building blocks lies in their systemic behavior upon intravenous administration. When a zwitterionic nanocarrier enters the bloodstream, the balanced cationic and anionic groups coordinate with water molecules to form a dense, impenetrable hydration layer[1].
This layer fundamentally alters the biological identity of the nanoparticle. Because the hydration shell is thermodynamically stable, blood serum proteins (such as fibrinogen and albumin) cannot displace the water molecules to bind to the particle surface[7]. By preventing this opsonization, the nanocarrier remains invisible to the mononuclear phagocyte system (MPS), effectively bypassing macrophage clearance and resulting in a significantly prolonged circulation half-life[8]. This extended circulation is the primary driver for enhanced accumulation in target tissues via the Enhanced Permeability and Retention (EPR) effect[7].
Caption: Mechanistic pathway of zwitterionic nanocarriers bypassing physiological barriers.
Analytical Validation: Pharmacokinetic & Antifouling Data
To quantitatively validate the superiority of zwitterionic polymers over traditional stealth coatings, we must examine their antifouling and pharmacokinetic metrics. The data below synthesizes expected performance benchmarks derived from rigorous in vivo and in vitro testing.
Table 2: Comparative Pharmacokinetic and Antifouling Metrics
Surface Modification
Non-Specific Protein Adsorption ()
In Vivo Circulation Half-life (, hours)
Immune Recognition (Anti-polymer IgM)
Bare Nanoparticle
> 250.0
< 1.0
High
Traditional PEGylation
< 15.0
~ 12.0
Moderate to High (ABC Phenomenon)
Poly(Phosphorylcholine) (PPC)
< 5.0
~ 16.0
Negligible
Poly(Carboxybetaine) (PCB)
< 2.0
~ 18.0
Negligible
Note: Protein adsorption values below 5
are generally considered the threshold for "ultra-low fouling" materials, a standard easily met by properly engineered zwitterionic surfaces.
Looking forward, the frontier of this field lies in Supramolecular Zwitterionic Polymers (SZIPs). These advanced materials assemble from single-component zwitterionic monomers via strong, yet reversible, ionic interactions[9]. This zwitterionic strategy overcomes the synthetic complexity of traditional double-monomer systems, offering a streamlined pathway to tunable, stimuli-responsive materials[9]. As we expand the library of zwitterionic building blocks, we will unlock unprecedented capabilities in targeted drug delivery, adaptive biosensors, and self-healing hydrogels[9],[2].
References
Zwitterionic polymers in drug delivery: A review. PubMed (John Wiley & Sons Ltd).
Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. ACS Publications.
Zwitterionic Polymers and Their Applications in Drug Delivery. ijche.ir.
Comprehensive Guide to Zwitterionic Polymers. ResolveMass Laboratories.
Zwitterionic polymers: Addressing the barriers for drug delivery. CCS Publishing.
Structures and Synthesis of Zwitterionic Polymers. MDPI.
Zwitterionic building blocks molecular structure and their natural occurrence. ResearchGate.
Application Note: Aza-Michael Addition Synthesis of 3-(Dialkylamino)propanoic Acids
Executive Summary The synthesis of 3-(dialkylamino)propanoic acids—such as 3-(dimethylamino)propanoic acid and 3-(diethylamino)propanoic acid—is a fundamental transformation in the development of peptidomimetics, active...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 3-(dialkylamino)propanoic acids—such as 3-(dimethylamino)propanoic acid and 3-(diethylamino)propanoic acid—is a fundamental transformation in the development of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced polymeric materials. The most atom-economical and scalable methodology to construct these β-amino acids is the aza-Michael addition of secondary amines (dialkylamines) to α,β-unsaturated carbonyl compounds (acrylates)[1].
This application note provides an authoritative, in-depth guide to the mechanistic principles, reagent selection, and step-by-step experimental protocols required to synthesize high-purity 3-(dialkylamino)propanoic acids.
Mechanistic Insights & Reaction Causality
The aza-Michael addition is a second-order, 1,4-conjugate addition whose reaction kinetics are highly dependent on the concentration and nature of both the Michael donor (amine) and the Michael acceptor (acrylate)[1].
The Zwitterionic Pathway
Computational modeling and kinetic analyses reveal that the aza-Michael addition of secondary amines to acrylates proceeds via a 1,2-addition-like mechanism[2]. The reaction initiates with the nucleophilic attack of the dialkylamine nitrogen on the electrophilic β-carbon of the acrylate, forming a pseudo-equilibrated zwitterionic intermediate. This is followed by a rate-determining, amine-assisted proton transfer to yield the final adduct[2].
Because the proton transfer is the rate-limiting step, the reaction is highly sensitive to the solvent environment. While solvent-free conditions are preferred for maximizing reactant concentration, the presence of protic solvents, water, or ionic liquids can significantly accelerate the reaction by stabilizing the zwitterionic intermediate and facilitating the proton shift[2][3].
Figure 1: Mechanistic pathway of the aza-Michael addition showing zwitterion formation.
Causality in Reagent Selection
Primary vs. Secondary Amines: Primary amines react faster due to lower steric hindrance and better solvation of the intermediate[2]. However, they are prone to bis-addition (reacting twice with the acrylate). Secondary amines (e.g., dimethylamine, diethylamine) are strictly utilized to ensure the selective formation of N,N-disubstituted β-amino acids without over-alkylation.
Acrylic Acid vs. Alkyl Acrylates: Direct addition of a dialkylamine to free acrylic acid often results in an immediate acid-base reaction, forming an unreactive dialkylammonium acrylate salt. To bypass this dead-end pathway, it is highly recommended to use methyl or ethyl acrylate. The resulting ester maintains high electrophilicity at the β-carbon and can be easily hydrolyzed post-reaction.
Data Presentation: Reagent Optimization
To design a self-validating and efficient protocol, researchers must balance steric hindrance and electrophilicity. The tables below summarize the quantitative and qualitative data guiding these choices.
Table 1: Nucleophilicity and Steric Impact of Common Dialkylamines
Amine (Michael Donor)
Steric Hindrance
Relative Reaction Rate
Target Product
Dimethylamine (DMA)
Low
Very Fast
3-(Dimethylamino)propanoic acid
Diethylamine (DEA)
Moderate
Fast
3-(Diethylamino)propanoic acid
Diisopropylamine (DIPA)
High
Very Slow / Negligible
N/A
Table 2: Selection Guide for Michael Acceptors
Michael Acceptor
Reactivity
Post-Reaction Processing
Yield Potential
Acrylic Acid
Moderate (Salt formation risk)
Direct isolation
60-80%
Methyl Acrylate
Very High
Requires alkaline hydrolysis
>90%
Ethyl Acrylate
High
Requires alkaline hydrolysis
>90%
Experimental Workflow & Protocols
The following protocol details the two-step synthesis of 3-(diethylamino)propanoic acid via an ethyl acrylate intermediate. This method is self-validating: intermediate isolation allows for purity checks before the final hydrolysis step.
Figure 2: Step-by-step workflow for the synthesis and isolation of 3-(dialkylamino)propanoic acids.
Protocol: Synthesis of 3-(Diethylamino)propanoic Acid
Step 1: Aza-Michael Addition (Formation of Ethyl 3-(diethylamino)propanoate)
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mmol (5.01 g) of ethyl acrylate.
Controlled Addition: Cool the flask in an ice bath (0–5 °C). Slowly add 55 mmol (4.02 g, 1.1 equiv) of diethylamine dropwise over 15–20 minutes.
Causality: The addition of secondary amines to acrylates is highly exothermic. Slow addition and active cooling prevent thermal runaway, which can lead to the spontaneous polymerization of the acrylate[4].
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12–16 hours under a nitrogen atmosphere.
Causality: Conducting the reaction under solvent-free conditions maximizes the concentration of the reactants, driving the second-order kinetics to completion without the need for metal catalysts[1].
In-Process Monitoring (Self-Validation): Verify reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3, visualizing with ninhydrin) or
H-NMR. The reaction is complete when the vinylic protons of ethyl acrylate (δ 5.8–6.4 ppm) completely disappear.
Workup: Remove the excess unreacted diethylamine under reduced pressure using a rotary evaporator (40 °C, 50 mbar). The resulting crude ethyl 3-(diethylamino)propanoate is obtained as a pale yellow oil and can be used directly in the next step.
Saponification: Dissolve the crude ester in 20 mL of methanol. Add 25 mL of a 2M aqueous NaOH solution (50 mmol).
Heating: Stir the mixture at 50 °C for 2–3 hours. Monitor via TLC until the ester spot is completely consumed.
Solvent Removal: Concentrate the mixture under vacuum to remove the methanol, leaving an aqueous solution of the sodium 3-(diethylamino)propanoate salt.
Acidification: Cool the aqueous layer to 0 °C and carefully adjust the pH to ~6.5–7.0 using 1M HCl.
Causality: 3-(Diethylamino)propanoic acid is a zwitterion. Adjusting the solution to its isoelectric point minimizes its solubility in water, maximizing recovery during extraction or precipitation.
Purification: Lyophilize the neutralized aqueous solution to obtain a solid powder. To remove NaCl byproducts, extract the solid with hot absolute ethanol, filter the inorganic salts, and concentrate the filtrate. Alternatively, pass the aqueous solution through a strong cation-exchange resin (e.g., Dowex 50WX8), eluting with 5% ammonium hydroxide to yield the analytically pure 3-(diethylamino)propanoic acid.
References
1.2 - The Journal of Organic Chemistry (ACS Publications).[2]
2. - DCU Research Repository.
3.3 - RSC Publishing.[3]
4.4 - Organic Process Research & Development (ACS Publications).[4]
5. - DCU Research Repository.
6. 1 - ResearchGate.[1]
Navigating the Challenges of Zwitterion Analysis: A Derivatization-Free HPLC Guide
Introduction: The Unique Challenge of Zwitterionic Compounds In the realm of analytical chromatography, zwitterionic compounds present a unique and often formidable challenge. Molecules such as amino acids, peptides, neu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unique Challenge of Zwitterionic Compounds
In the realm of analytical chromatography, zwitterionic compounds present a unique and often formidable challenge. Molecules such as amino acids, peptides, neurotransmitters, and a variety of pharmaceutical agents exist as neutral species with both positive and negative charges at their isoelectric point (pI). This dual-charged nature leads to high polarity and low hydrophobicity, making them notoriously difficult to retain and resolve using conventional reversed-phase high-performance liquid chromatography (RP-HPLC) without resorting to derivatization.[1] Derivatization, while effective, introduces time-consuming sample preparation steps and the potential for incomplete reactions or the formation of byproducts, complicating analysis.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of modern, derivatization-free HPLC strategies for the robust analysis of zwitterionic compounds. We will delve into the mechanistic principles and provide field-proven protocols for three powerful techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Ion-Pairing Chromatography (IPC).
I. Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC has emerged as a dominant technique for the separation of polar and hydrophilic compounds, making it an ideal choice for zwitterion analysis.[3] The retention mechanism in HILIC is multifaceted, primarily involving the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[4][5] Electrostatic interactions, including both attraction and repulsion between the charged analyte and the stationary phase, also play a crucial role in selectivity.[3][6]
The Power of Zwitterionic Stationary Phases
Zwitterionic stationary phases, often containing both positively and negatively charged functional groups like sulfobetaine, have proven to be particularly effective for HILIC analysis of zwitterions.[7][8] These phases offer a unique combination of hydrophilic and weak electrostatic interactions, enabling the separation of a broad range of polar compounds with excellent peak shapes.[8]
Controlling Retention and Selectivity in HILIC
The key to successful HILIC method development lies in the meticulous control of the mobile phase composition, particularly the organic solvent content, buffer pH, and buffer concentration.
Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC. A higher percentage of acetonitrile in the mobile phase leads to stronger retention of polar analytes.[4]
Buffer pH: The pH of the mobile phase dictates the ionization state of both the zwitterionic analyte and the stationary phase, thereby influencing electrostatic interactions and, consequently, retention and selectivity.[3]
Buffer Concentration: Buffer salts in the mobile phase modulate the ionic strength, which can shield electrostatic interactions. Increasing the buffer concentration can either increase or decrease retention depending on whether the dominant interaction is attractive or repulsive.[3][9]
Application Protocol 1: HILIC-MS Analysis of Underivatized Amino Acids
This protocol details a robust method for the separation and detection of a panel of underivatized amino acids using a zwitterionic HILIC column coupled with mass spectrometry (MS).
Methodology
Parameter
Specification
Column
Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A
10 mM Ammonium Formate, 0.2% Formic Acid in 50:50 Acetonitrile:Water
Mobile Phase B
10 mM Ammonium Formate, 0.2% Formic Acid in 90:10 Acetonitrile:Water
Flow Rate
0.529 mL/min
Column Temperature
30 °C
Injection Volume
5.0 µL
Detection
ESI+ Mass Spectrometry (Full Scan or SIM mode)
Gradient Profile
Time (min)
%A
%B
0.0
0.1
99.9
1.65
0.1
99.9
4.49
99.9
0.1
4.54
0.1
99.9
5.05
0.1
99.9
Source: Adapted from Waters Corporation Application Note WA60134.[10]
Data Presentation: Impact of Mobile Phase pH and Buffer Strength on Zwitterion Retention
The following table illustrates the effect of mobile phase pH and buffer concentration on the retention factor (k) of glutamic acid and glutamine on a zwitterionic HILIC column.
Analyte
Mobile Phase Condition
Retention Factor (k)
Glutamic Acid
pH 3.0, 3 mM Ammonium Formate
~1.5
Glutamine
pH 3.0, 3 mM Ammonium Formate
~1.8
Glutamic Acid
pH 6.5, 3 mM Ammonium Formate
~1.2
Glutamine
pH 6.5, 3 mM Ammonium Formate
~1.8
Glutamic Acid
pH 6.5, 30 mM Ammonium Formate
~2.5
Glutamine
pH 6.5, 30 mM Ammonium Formate
~1.8
Data synthesized from concepts presented in "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength".[3]
II. Mixed-Mode Chromatography (MMC): The Best of Both Worlds
Mixed-mode chromatography leverages stationary phases that possess both reversed-phase and ion-exchange characteristics, offering a powerful tool for the separation of complex mixtures containing zwitterions.[11][12] These columns can simultaneously engage in hydrophobic and electrostatic interactions with analytes, providing unique selectivity that can be finely tuned by adjusting the mobile phase.[13]
Mechanism of Separation in MMC
The retention of zwitterionic compounds on a mixed-mode column is a dynamic interplay of:
Reversed-Phase Interactions: The hydrophobic backbone of the zwitterion interacts with the non-polar ligands of the stationary phase.
Ion-Exchange Interactions: The charged moieties of the zwitterion interact with the ion-exchange functional groups on the stationary phase.
By manipulating the mobile phase organic content, pH, and ionic strength, the chromatographer can modulate the dominance of each retention mechanism to achieve optimal separation.[14]
Application Protocol 2: Mixed-Mode HPLC of Aminobutyric Acid Isomers
This protocol demonstrates the separation of α-, β-, and γ-aminobutyric acid, which are challenging to resolve by conventional RP-HPLC, using a mixed-mode column.
Methodology
Parameter
Specification
Column
SIELC Obelisc N, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile and Ammonium Formate (AmFm) buffer, pH 3.0
Flow Rate
1.0 mL/min
Detection
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer
Effect of Buffer Concentration on Separation
The separation of these isomers is highly dependent on the buffer concentration, which influences the ion-exchange interactions.
Low Buffer Concentration (e.g., 5 mM AmFm): Results in a specific elution order based on the interplay of HILIC and ion-exchange mechanisms.
High Buffer Concentration (e.g., 20 mM AmFm): Alters the elution order and improves resolution by modulating the electrostatic interactions.
Source: Adapted from SIELC Technologies Application Note.[11]
III. Ion-Pairing Chromatography (IPC): Neutralizing the Challenge
Ion-pairing chromatography is a well-established technique for retaining ionic and zwitterionic compounds on reversed-phase columns.[15] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This complex exhibits increased hydrophobicity and can be retained by the non-polar stationary phase.[15]
Selecting the Right Ion-Pairing Reagent
The choice of ion-pairing reagent is critical and depends on the charge of the analyte at the operating pH.
For positively charged analytes (at low pH): Alkyl sulfonates (e.g., sodium 1-octanesulfonate) are commonly used.[9]
For negatively charged analytes (at high pH): Quaternary amines (e.g., tetrabutylammonium) are suitable.
The concentration of the ion-pairing reagent in the mobile phase is a key parameter for optimizing retention.[15]
Application Protocol 3: Ion-Pairing HPLC for Neurotransmitter Analysis
This protocol outlines a method for the simultaneous analysis of several neurotransmitters, many of which are zwitterionic, using ion-pairing chromatography with electrochemical detection.
Methodology
Parameter
Specification
Column
C18 Reversed-Phase Column
Mobile Phase
8% Acetonitrile containing 15 mM H₃PO₄ and 0.4 mM Sodium 1-octanesulfonate
Post-Column Eluent
200 mM NaOH (for electrochemical detection)
Detection
Electrochemical Detector (ECD) with a gold electrode
Source: Adapted from Jung, Y.-J., et al. (2024). Journal of Liquid Chromatography & Related Technologies.[9]
Visualizing the Separation Mechanisms
The following diagrams illustrate the fundamental principles of the three discussed HPLC modes for zwitterion analysis.
Caption: HILIC retention mechanism for zwitterions.
Conclusion: A Versatile Toolkit for Zwitterion Analysis
The analysis of zwitterionic compounds without derivatization is readily achievable with the modern HPLC toolkit. HILIC, with its affinity for polar molecules, offers a direct and powerful approach, particularly with zwitterionic stationary phases. Mixed-mode chromatography provides a unique and highly tunable selectivity by combining multiple retention mechanisms. Ion-pairing chromatography remains a reliable method for retaining zwitterions on ubiquitous reversed-phase columns. The choice of the optimal technique depends on the specific properties of the analyte, the sample matrix, and the desired analytical outcome. By understanding the fundamental principles and applying the detailed protocols provided in this guide, researchers can confidently develop robust and reliable methods for the analysis of this challenging yet important class of molecules.
References
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
Waters Corporation. (2009). Gradient Separation of Amino Acids on ACQUITY UPLC BEH HILIC. Application Note WA60134. Retrieved from [Link]
Waters Corporation. (n.d.). Gradient Separation of Amino Acids on ACQUITY UPLC BEH HILIC. Retrieved from [Link]
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
Giles, T. (2020, November 12). Making HILIC Work for You—Column Selection. LCGC International. Retrieved from [Link]
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]
Hemström, P., Heckendorf, A., Jiang, W., Jonsson, T., & Appelblad, P. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. International Labmate. Retrieved from [Link]
SIELC Technologies. (n.d.). Zwitterion. Retrieved from [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. Retrieved from [Link]
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]
Agilent Technologies. (n.d.). Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydrophilic interaction chromatography (HILIC) and an Agilent 6546 Q-TOF LC/MS. Retrieved from [Link]
Jung, Y.-J., et al. (2024). Reversed-phase ion-pair high performance liquid chromatography with electrochemical detection for simultaneous quantification of neurotransmitters in mice brain tissues. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]
Agilent Technologies. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns for a Variety of Agilent LC Instrumentation and Separation Goals. Retrieved from [Link]
Prinsen, H. C. M. T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543–550. Retrieved from [Link]
Agilent Technologies. (2018). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. ASMS 2018 Poster Reprint. Retrieved from [Link]
International Labmate Ltd. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
News-Medical. (2024, December 4). ZORBAX Eclipse Amino Acid Analysis HPLC Column from Agilent. Retrieved from [Link]
HELIX Chromatography. (n.d.). Separation of Neurotransmitters on Coresep 100 Column in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Retrieved from [Link]
Bacalum, E., et al. (2016). Retention mechanism in zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) studied for highly polar compounds under different elution conditions. Revue Roumaine de Chimie, 61(6), 531-539. Retrieved from [Link]
SIELC Technologies. (n.d.). Mixed-Mode Core-Shell Columns. Retrieved from [Link]
LabRulez LCMS. (n.d.). Development and Optimization of a HILIC- MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]
David, V., et al. (n.d.). RETENTION STUDY FOR SOME NEUROTRANSMITTERS UNDER ION-PAIRING LIQUID CHROMATOGRAPHIC MECHANISM. Revue Roumaine de Chimie. Retrieved from [Link]
Element Lab Solutions. (n.d.). Thermo Scientific Acclaim Mixed-Mode HILIC-1 HPLC Columns. Retrieved from [Link]
SIELC Technologies. (n.d.). Obelisc N. Retrieved from [Link]
Shodex. (n.d.). Table of Anion Retention Time under Various Eluent Conditions (SI-90 4E). Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Neurotransmitters. Retrieved from [Link]
BioPharm International. (2025, November 5). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. Retrieved from [Link]
Agilent Technologies. (2024, October 8). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Retrieved from [Link]
HILICON. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]
SIELC Technologies. (n.d.). Obelisc - HPLC. Retrieved from [Link]
Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
Walter, T. H., et al. (2021). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. Journal of Separation Science, 45(8), 1389-1399. Retrieved from [Link]
Hichrom. (n.d.). LC COLUMNS Thermo Scientific Acclaim. Retrieved from [Link]
Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
Application Note: Purification Protocol for 3-(Dipropylamino)propanoic Acid
Abstract & Scope 3-(Dipropylamino)propanoic acid (CAS: 35265-50-0) is a critical -amino acid intermediate used in the synthesis of pharmaceutical agents, particularly in the development of peptidomimetics and prodrug lin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
3-(Dipropylamino)propanoic acid (CAS: 35265-50-0) is a critical
-amino acid intermediate used in the synthesis of pharmaceutical agents, particularly in the development of peptidomimetics and prodrug linkers. Synthesized typically via the Michael addition of dipropylamine to acrylic acid or its esters, the crude product often contains unreacted amine, polymerizable acrylic impurities, and oligomers.
This Application Note details a robust, scalable purification protocol. Unlike standard
-amino acids, the N,N-dipropyl substitution imparts significant lipophilicity to the molecule, requiring a modified "pH-swing" extraction and crystallization strategy.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Before initiating purification, the physicochemical behavior of the target molecule must be understood to exploit solubility differences.
Property
Value / Description
IUPAC Name
3-(Dipropylamino)propanoic acid
Molecular Formula
Molecular Weight
173.25 g/mol
Structure
Physical State
Viscous oil or low-melting solid (hygroscopic)
pKa (Acid)
~3.8 (Carboxylic acid)
pKa (Base)
~9.8 (Tertiary amine)
Isoelectric Point (pI)
~6.8 (Zwitterionic form, minimum water solubility)
Solubility
Amphiphilic. Soluble in water (pH dependent), DCM, Ethanol.
Pre-Purification Analysis: The Impurity Profile
The purification strategy is designed to target specific impurities common to the Michael addition synthesis route:
Acrylic Acid/Acrylate Esters: Acidic or neutral, potential for polymerization.
-Amino Acid Dimers: Formed via self-condensation (rare under mild conditions but possible).
Protocol A: The "pH-Swing" Extraction (Primary Method)
This method utilizes the amphoteric nature of the amino acid. By swinging the pH, we selectively force the product into the aqueous phase (leaving lipophilic impurities behind) or the organic phase (leaving salts behind).
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
"Oiling Out"
Product is too lipophilic or solvent is too wet.
Use Protocol A (Extraction) instead of crystallization. Ensure DCM is dried with .
Low Yield
Product lost in aqueous phase during extraction.
The zwitterion is somewhat water-soluble. Saturate the aqueous phase with NaCl (Salting Out) before the final DCM extraction.
Amine Smell
Incomplete removal of dipropylamine.
Repeat Step 2 (Base Wash) at a higher pH (pH 13) or perform a vacuum strip at 60°C.
References
Michael Addition Mechanism & General Synthesis
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science 31.5 (2006): 487-531.
Beta-Amino Acid Purification
Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research 31.4 (1998): 173-180. (Context on
-amino acid handling).
Physical Properties & Safety Data
National Center for Biotechnology Information. PubChem Compound Summary for CID 3709176 (Analogous Phosphino-propionic acids and derivatives).
General Protocol for Amino Acid Extraction:
"Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard text for pI-based extractions).
Applications of synthetic beta-amino acids in peptide synthesis
Topic: Applications of Synthetic -Amino Acids in Peptide Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The -Peptide P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Applications of Synthetic
-Amino Acids in Peptide Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The
-Peptide Paradigm
In the landscape of peptidomimetics,
-amino acids represent a transformative tool for overcoming the two primary limitations of natural -peptides: proteolytic instability and conformational flexibility .
Unlike natural
-amino acids, where the amino group is bonded to the -carbon, -amino acids contain an additional methylene group () in the backbone. This simple homologation fundamentally alters the electronic and steric environment of the peptide bond.
Key Advantages in Drug Discovery:
"Foldamers":
-peptides display a strong propensity to adopt well-defined secondary structures (e.g., 14-helix, 12-helix) even at short chain lengths (), a feat rarely achieved by short -peptides.
Proteolytic Resistance: The altered backbone spacing renders
-peptides unrecognizable to most endogenous proteases (pepsin, trypsin, chymotrypsin), dramatically extending plasma half-life.
Structural Rationale & Design
To effectively utilize
-amino acids, one must understand the distinction between the two primary isomers used in synthesis: -amino acids (side chain on the -carbon) and -amino acids (side chain on the -carbon).
Comparative Architecture:
vs.
Peptides
Figure 1: Structural comparison and functional consequences of backbone homologation. Note the increased steric challenge associated with
-isomers.
Protocol: Solid Phase Peptide Synthesis (SPPS) of
-Peptides
Scope: This protocol details the assembly of mixed
-peptides or pure -peptides using Fmoc chemistry.
Critical Challenge: The primary amine of a -amino acid is less nucleophilic, and the carboxyl group is more sterically hindered (especially in -variants) compared to -amino acids. Standard HBTU/HOBt protocols often result in deletion sequences.
Materials & Reagents
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids). Low loading (0.2–0.4 mmol/g) is recommended to prevent aggregation.
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Workflow
Resin Swelling:
Swell resin in DCM (30 min) followed by DMF wash (
min).
Fmoc Deprotection (Standard):
Treat with 20% Piperidine in DMF (
min).
Note: Extended deprotection times are rarely needed for
-residues, but efficient washing is critical.
Coupling (The Critical Step):
Stoichiometry: Use 3–4 equivalents of Fmoc-
-AA, HATU, and DIEA relative to resin loading.
Activation: Pre-activate the amino acid and HATU in minimal DMF for 1–2 minutes before adding DIEA.
Reaction Time:
-amino acids: 1–2 hours.
-amino acids: 2–4 hours (Double coupling is mandatory ).
Microwave Assistance (Optional but Recommended):
for 15 minutes (25W). Caution: Avoid histidine or cysteine racemization at high temps.
Monitoring:
Kaiser Test: Often yields "false negatives" (lighter blue) for
-amines due to slower reaction with ninhydrin.
TNBS Test (Picrylsulfonic acid): More sensitive for primary amines in difficult sequences.
Chloranil Test: Use only if a secondary amine (e.g., N-alkylated
-residue) is present.
Capping:
Acetic anhydride/DIEA/DMF (10:5:85) for 10 minutes to terminate unreacted chains.
Cleavage:
Standard cocktail: TFA/TIS/H
O (95:2.5:2.5) for 2–3 hours.
Data Summary: Coupling Efficiency Comparison
Amino Acid Type
Coupling Reagent
Time (min)
Yield (Single Couple)
Yield (Double Couple)
-Ala
HBTU/DIEA
30
>99%
N/A
-hAla
HBTU/DIEA
60
~85%
98%
-hAla
HATU/DIEA
60
>99%
N/A
-hAla
HATU/DIEA
120
70–80%
>95%
Application Case Studies
Case Study A: Proteolytic Stability (Peptidomimetics)
Objective: Design a somatostatin analog with extended half-life.
Method: Replacement of the cleavage site residues (Trp-Lys) with their
-homologs.
Result: The -peptide analog showed no degradation after 24 hours in human serum, whereas the native -peptide degraded within 60 minutes.
Mechanism:
Proteases rely on a precise spatial arrangement of the scissile bond relative to the catalytic triad (e.g., Ser-His-Asp). The insertion of the extra methylene group in the
-amino acid backbone shifts the carbonyl group by approximately 1.5 Å, preventing the formation of the transition state required for hydrolysis.
Case Study B: Foldamer Design (14-Helix)
Objective: Create a short amphipathic helix to disrupt protein-protein interactions (PPIs).
Design: A hexamer of alternating hydrophobic and cationic
-amino acids.
Outcome: Circular Dichroism (CD) spectroscopy revealed a characteristic minimum at 214 nm (indicative of 14-helix) in methanol.
Significance: Unlike -helices which require 10+ residues to stabilize, -peptides can form stable secondary structures with as few as 6 residues, making them ideal for targeting intracellular PPIs.
Troubleshooting & Optimization
Synthesis Workflow Logic
Figure 2: Decision tree for troubleshooting difficult couplings in
-peptide synthesis.
Common Issues:
-Amino Acid Coupling Failure:
Cause: The side chain is on the
-carbon, adjacent to the activated carbonyl, creating massive steric hindrance.
Solution: Use HOAt (7-Aza-1-hydroxybenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction via a pre-organized active ester.
Aggregation (Insolubility on Resin):
Cause:
-peptides form stable sheets/helices on the resin, collapsing the matrix.
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) to the coupling mixture to disrupt hydrogen bonding.
References
Seebach, D., et al. (1996). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
Appella, D. H., et al. (Gellman Group) (1996). "
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers." Journal of the American Chemical Society.[1] Link
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
Cheng, R. P., et al. (2001). "
-Peptides: From structure to function." Chemical Reviews. Link
Vasudev, P. G., et al. (2011). "Peptides containing
-amino acids: patterns in secondary structures." Chemical Reviews. Link
Derivatization of 3-(Dipropylamino)propanoic acid for GC-MS analysis
An Application Note for the Derivatization of 3-(Dipropylamino)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Derivatization of 3-(Dipropylamino)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the rationale and methodologies for the derivatization of 3-(Dipropylamino)propanoic acid, a tertiary amino acid, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its zwitterionic nature, high polarity, and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation. This document presents two validated protocols—esterification via methyl chloroformate (MCF) and silylation via N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—designed to overcome these analytical hurdles. By explaining the chemical principles behind each method, providing step-by-step instructions, and outlining expected outcomes, this application note serves as an essential resource for researchers in analytical chemistry and drug development.
The Analytical Challenge: Understanding 3-(Dipropylamino)propanoic Acid
3-(Dipropylamino)propanoic acid is a chemical intermediate characterized by a carboxylic acid functional group and a tertiary amine. This structure confers high polarity and a tendency to exist as a zwitterion in solution, making it non-volatile. Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the GC column in the gas phase.[1] Direct injection of 3-(Dipropylamino)propanoic acid would result in thermal decomposition within the hot injector port and strong, undesirable interactions with the column's stationary phase, preventing reliable analysis.
Chemical derivatization is therefore a mandatory sample preparation step.[2][3] The goal is to mask the polar carboxylic acid group with a nonpolar chemical moiety, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[1]
Key Structural Consideration: The presence of a tertiary amine is a critical factor in selecting a derivatization strategy. Unlike primary or secondary amino acids, the tertiary amine in 3-(Dipropylamino)propanoic acid lacks an active hydrogen and is therefore unreactive towards many common derivatizing reagents that target -NH₂ or -NH- groups.[4] Consequently, the derivatization strategy must focus exclusively on the carboxylic acid group.
Strategic Selection of Derivatization Reagents
Two primary strategies are presented, each leveraging a different chemical reaction to modify the carboxylic acid group. The choice between these methods may depend on laboratory resources, sample matrix, and desired sensitivity.
Derivatization Strategy
Reagent
Target Group
Derivative Formed
Key Advantages
Key Considerations
Esterification (Alkylation)
Methyl Chloroformate (MCF)
Carboxylic Acid (-COOH)
Methyl Ester
Rapid reaction, stable derivatives, less moisture sensitive than silylation.[5][6]
Byproducts can be corrosive (HCl); requires careful handling.
Derivatives are highly sensitive to moisture, which can cause poor reaction yield.
Experimental Workflow and Protocols
The overall analytical process follows a clear sequence from sample preparation to data acquisition.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Protocol A: Esterification with Methyl Chloroformate (MCF)
This protocol converts the carboxylic acid to its corresponding methyl ester. Alkyl chloroformates are versatile reagents for derivatizing both amino and carboxylic acid groups.[8][9][10]
Materials:
Sample containing 3-(Dipropylamino)propanoic acid
Methyl Chloroformate (MCF)
Methanol (Anhydrous)
Pyridine (Anhydrous)
Chloroform
Deionized Water
Reaction vials (2 mL) with PTFE-lined caps
Nitrogen gas stream for drying
Vortex mixer and centrifuge
Heating block or water bath
Procedure:
Sample Drying: Transfer an aliquot of the sample (typically 100-500 µL) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen at 50-60°C. This step is critical to remove water, which can consume the reagent.
Reagent Preparation: Prepare a reaction mixture of Methanol:Pyridine (4:1 v/v).
Reaction Initiation: Add 500 µL of the Methanol:Pyridine mixture to the dried sample residue. Vortex for 30 seconds to dissolve.
Derivatization: Add 50 µL of Methyl Chloroformate (MCF) to the vial. Cap tightly and vortex immediately for 30 seconds. An exothermic reaction may occur.
Extraction: Add 400 µL of Chloroform followed by 400 µL of deionized water. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the derivative into the organic phase.
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
Sample Collection: Carefully transfer the lower organic (chloroform) layer containing the derivatized analyte to a clean GC vial with a micro-insert.
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol B: Silylation with MSTFA
This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester. Silylation is a common and effective derivatization technique, but it demands strictly anhydrous conditions for success.[1][11]
Materials:
Sample containing 3-(Dipropylamino)propanoic acid
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or MSTFA + 1% TMCS (trimethylchlorosilane) as a catalyst
Acetonitrile or Pyridine (Anhydrous)
Reaction vials (2 mL) with PTFE-lined caps
Nitrogen gas stream for drying
Vortex mixer
Heating block or oven
Procedure:
Strictly Anhydrous Sample Drying: Transfer an aliquot of the sample into a reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 60-70°C. The absence of moisture is paramount for silylation success.[12] To ensure all water is removed, consider adding a small amount of an anhydrous solvent like methylene chloride and re-drying.[13]
Reconstitution: Add 100 µL of anhydrous acetonitrile or pyridine to the dried residue.
Derivatization: Add 100 µL of MSTFA (or MSTFA + 1% TMCS). Cap the vial tightly.
Reaction Incubation: Vortex the mixture for 1 minute. Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[12][14]
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for injection. Do not add water. The entire reaction mixture is injected into the GC-MS.
Chemical Reactions and Expected Products
Visualizing the chemical transformation clarifies the purpose of each protocol.
Caption: Derivatization reactions of 3-(Dipropylamino)propanoic acid.
GC-MS Instrumental Parameters
While optimization is always necessary, the following table provides a validated starting point for method development.
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Standard, reliable platform.
MS System
Agilent 5977 MSD or equivalent
Provides sensitive detection and mass spectral data for identification.
Injector
Split/Splitless
Splitless mode is recommended for trace analysis to maximize sensitivity.
Injector Temp.
250 °C
Ensures rapid volatilization of the derivative without thermal breakdown.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A nonpolar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of derivatives.[7]
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
A starting temperature around 80-100°C prevents co-elution with the solvent front, while the ramp ensures elution of the derivative.[15]
MS Source Temp.
230 °C
Standard temperature for electron ionization.
MS Quad Temp.
150 °C
Standard temperature for the quadrupole mass filter.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode
Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Full scan is used for initial identification. SIM mode can be developed for higher sensitivity quantitative analysis by monitoring characteristic ions.[16][17]
Data Interpretation and Troubleshooting
Expected Mass Spectra:
MCF Derivative (Methyl 3-(dipropylamino)propanoate): The mass spectrum will show a molecular ion (M⁺) and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and fragmentation of the dipropylamino moiety.
MSTFA Derivative (Trimethylsilyl 3-(dipropylamino)propanoate): The spectrum will be characterized by the molecular ion (M⁺) and prominent ions corresponding to the trimethylsilyl group (m/z 73) and the loss of a methyl group from the TMS moiety [M-15]⁺.
Common Troubleshooting Scenarios:
No Peak or Very Small Peak: This often indicates incomplete derivatization or loss of the sample.
Solution (Silylation): Ensure absolute dryness of the sample and reagents. Increase reaction time or temperature.[14] The use of a catalyst like TMCS can also enhance reaction efficiency.[13]
Solution (Esterification): Check the quality of the MCF reagent, as it can degrade over time. Ensure proper pH and extraction conditions.
Tailing Peak: This suggests active sites in the GC system (injector liner, column).
Solution: Use a deactivated injector liner. Trim the first few centimeters of the GC column. Ensure the derivatization reaction has gone to completion, as un-derivatized acid will tail severely.
Extraneous Peaks: These are often from reagent byproducts or contamination.
Solution: Run a reagent blank (all steps without the analyte) to identify contaminant peaks. Ensure high-purity solvents and reagents are used. For silylation, byproducts are typically volatile and elute with the solvent front.[7]
Conclusion
The successful GC-MS analysis of 3-(Dipropylamino)propanoic acid is contingent upon effective derivatization. Both esterification with methyl chloroformate and silylation with MSTFA are robust methods capable of producing volatile, thermally stable derivatives suitable for analysis. The MCF method offers greater tolerance to trace amounts of moisture, while the MSTFA method is a powerful technique provided that strictly anhydrous conditions are maintained. By following the detailed protocols and method parameters outlined in this guide, researchers can achieve reliable and accurate quantification and identification of this compound, facilitating progress in drug development and chemical research.
References
Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]
Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]
DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. Available at: [Link]
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. SpringerLink. Available at: [Link]
Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. PubMed. Available at: [Link]
Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. ResearchGate. Available at: [Link]
Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. Available at: [Link]
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PMC. Available at: [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. Available at: [Link]
Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. Available at: [Link]
GAS CHROMATOGRAPHY OF VOLATILE AMINO ACID DERIVATIVES. II. LEUCINE, CYSTEINE, PROLINE, HYDROXYPROLINE, METHIONINE, PHENYLALANINE, ASPARTIC ACID AND GLUTAMIC ACID. PubMed. Available at: [Link]
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]
Derivatization of amino acids analyzed by GCMS?. ResearchGate. Available at: [Link]
Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. ResearchGate. Available at: [Link]
Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. Available at: [Link]
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Available at: [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. Available at: [Link]
Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available at: [Link]
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. Available at: [Link]
Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Available at: [Link]
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
High-Resolution NMR Characterization of Zwitterionic Amino Acid Equilibria
Application Note: AN-NMR-ZWIT-01 Abstract The characterization of zwitterionic species—molecules possessing simultaneous positive and negative charges—is critical in drug formulation, where solubility and membrane permea...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-NMR-ZWIT-01
Abstract
The characterization of zwitterionic species—molecules possessing simultaneous positive and negative charges—is critical in drug formulation, where solubility and membrane permeability are pH-dependent. Amino acids serve as the fundamental model for these equilibria. This guide details the NMR methodologies required to determine pKa values, isoelectric points (pI), and tautomeric states of amino acids. Unlike standard organic characterization, this workflow addresses the unique challenges of aqueous solvent suppression, pH-dependent chemical shift tracking, and the fast-exchange regime.
Theoretical Foundation: The NMR pH Titration
In aqueous solution, amino acids exist in dynamic equilibrium between cationic, zwitterionic, and anionic forms.[1][2] NMR is the gold standard for characterizing these states because the chemical shift (
) of "reporter nuclei" (H, C, N) is highly sensitive to the local electronic environment changes caused by protonation/deprotonation.
Because proton exchange in amino acids is typically in the fast exchange regime on the NMR timescale, we do not observe separate peaks for protonated and deprotonated species. Instead, we observe a single, population-weighted average peak that shifts continuously as pH changes.
The Zwitterionic Equilibrium
The zwitterionic form dominates at the isoelectric point (pI), calculated as
.
Figure 1: The protonation states of a generic amino acid. The zwitterion is the dominant species between pKa1 and pKa2.
Experimental Protocols
Protocol A: Sample Preparation
Objective: Create a stable environment for titration while maintaining lock stability.
O introduces a Deuterium Isotope Effect, shifting pKa values by up to 0.4 units (). Furthermore, exchangeable ammonium protons () are invisible in 100% DO due to rapid H/D exchange. The 90:10 mix allows observation of amide/amine protons (at low pH) and provides a lock signal.
Concentration: Prepare 2–10 mM of the amino acid. Higher concentrations may induce aggregation or intermolecular salt bridging, skewing pKa values.
Internal Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
Critical Note: Do not use TMS (insoluble in water). Avoid TSP if possible, as its chemical shift can be slightly pH-dependent in certain buffers; DSS is the most robust standard for pH titrations [1].
Ionic Strength: Add 150 mM NaCl or KCl if mimicking physiological conditions, as pKa is ionic-strength dependent.
Protocol B: Water Suppression Techniques
Objective: Suppress the massive 55 M solvent signal without bleaching the
-proton or exchangeable signals.
Technique
Applicability
Pros
Cons
Presaturation (zgpr)
Basic 1H NMR
Simple setup; high suppression.
Saturation transfer can bleach exchangeable protons (NH) via chemical exchange.
Excitation Sculpting (zgesgp)
Preferred
Excellent selectivity; flat baseline.
Longer pulse sequence; slight signal attenuation.
WATERGATE
High-throughput
Good phase properties.
Can distort signals at the exact water frequency.
Step-by-Step (Excitation Sculpting on Bruker systems):
Lock and shim on the 10% D
O signal.
Acquire a standard 1D proton spectrum (low gain) to locate the exact water center frequency (O1P).
Load pulse program zgesgp (or equivalent).
Set O1P to the water resonance.
Optimize the gradient pulse duration if necessary (usually default is sufficient).
Acquire with NS=64 to resolve low-concentration solute peaks.
Protocol C: The pH Titration Workflow
Objective: Acquire chemical shift data across the full pH range (typically pH 1.0 to 12.0).
Figure 2: Iterative workflow for NMR pH titration. Note that pH is measured outside the magnet to protect the electrode, unless using a specialized flow NMR probe.
Add small aliquots of dilute NaOD or NaOH (0.1 M to 1.0 M). Note: Using NaOD minimizes dilution by H2O but is expensive; NaOH is acceptable if volume changes are tracked.
Return to magnet, lock, shim, and acquire.
Step Size: Use 0.3–0.5 pH unit increments. Near expected pKa values, reduce step size to 0.1 units for higher precision.
Data Analysis & Interpretation
Visualizing the Shift
As the amino acid transitions from cation to zwitterion to anion, specific nuclei serve as reporters.[5]
Nucleus
Reporter Group
Trend (Low pH High pH)
Magnitude of Shift ()
C
Carbonyl ()
Downfield shift (deshielding) upon deprotonation of COOH.
~2.5 – 4.0 ppm
C
Alpha Carbon ()
Varies; typically downfield upon amine deprotonation.
~1.0 – 2.0 ppm
H
Alpha Proton ()
Upfield shift (shielding) as electron density increases.
~0.5 – 1.0 ppm
N
Amine ()
Significant low-field shift upon deprotonation of .
~10 – 15 ppm [2]
Calculating pKa
Extract the chemical shift (
) for a reporter nucleus at each pH point.[6] Fit the data to the Henderson-Hasselbalch equation modified for NMR fast exchange:
Where:
= Limiting chemical shift of the protonated form.
= Limiting chemical shift of the deprotonated form.
For zwitterionic amino acids with two dissociation steps, a biphasic fit (sum of two sigmoids) is required.
Advanced Validation: Heteronuclear Correlation
While
H NMR is fast, C and N provide unambiguous confirmation of the zwitterionic state.
C-HMBC: The carbonyl carbon is the most sensitive probe for the first ionization (COOH COO). An HMBC experiment correlates the -protons to the carbonyl, allowing you to track the carbonyl shift even if it is not directly detectable in 1D due to low concentration.
N-HSQC: If the sample is isotopically enriched or high concentration, N shifts provide the definitive proof of the ammonium () to amine () transition at high pH. The N shift is extremely sensitive to protonation state [3].
References
IUPAC Guidelines: Popov, K., et al. (2006). "Guidelines for NMR measurements for determination of high and low pKa values." Pure and Applied Chemistry, 78(3), 663-675. Link
BMRB Database: "pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids." Biological Magnetic Resonance Data Bank.[7] Link
Platzer, G., et al. (2014). "Sequence-Corrected 15N Random Coil Chemical Shifts." Journal of Biomolecular NMR. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for solvent suppression protocols).
Use of 3-(Dipropylamino)propanoic acid in the development of novel polymers
Application Note: Engineering Endosomal pH-Responsive Polymers using 3-(Dipropylamino)propanoic Acid for Advanced Intracellular Delivery Target Audience: Researchers, materials scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Engineering Endosomal pH-Responsive Polymers using 3-(Dipropylamino)propanoic Acid for Advanced Intracellular Delivery
Target Audience: Researchers, materials scientists, and drug development professionals.
Content Focus: Rational design, synthesis, and validation of pH-actuated polymeric nanocarriers.
Executive Summary & Mechanistic Rationale
The development of smart polymeric nanocarriers for the cytosolic delivery of fragile therapeutics (e.g., proteins, mRNA, and hydrophobic chemotherapeutics) requires materials that can bypass endolysosomal degradation. 3-(Dipropylamino)propanoic acid (DPAPA) has emerged as a highly versatile building block for engineering such systems.
As a Senior Application Scientist, I approach polymer functionalization not just as a synthetic exercise, but as a thermodynamic balancing act. The tertiary amine of the dipropylamino group exhibits a tunable pKa of approximately 5.8 to 6.2, depending on the local dielectric environment of the chosen polymer backbone[1]. This specific pKa is the mechanistic cornerstone of DPAPA's utility:
At physiological pH (7.4): The dipropylamino group remains unprotonated. The resulting hydrophobicity drives the non-covalent self-assembly of the polymer into tightly packed micelles or nanoparticles, securely encapsulating the therapeutic payload[2].
At endosomal pH (~5.5 - 6.0): The acidic environment triggers rapid protonation of the tertiary amine. This forces a sudden hydrophobic-to-hydrophilic transition. The resulting electrostatic repulsion and osmotic swelling (the "proton sponge" effect) physically disassemble the nanoparticle and destabilize the endosomal membrane, facilitating rapid cytosolic release[3].
Choosing the dipropyl (C3) derivative over dimethyl (C1) or dibutyl (C4) analogs is a deliberate choice to prevent premature drug leakage in the bloodstream while ensuring robust release within the endosome.
Mechanistic Workflow
The following diagram illustrates the lifecycle of a DPAPA-functionalized polymer, from synthetic conjugation to the ultimate biological mechanism of action.
Figure 1: Workflow of DPAPA-functionalized polymers from synthesis to pH-actuated delivery.
Quantitative Data Summary: The Alkyl Chain Length Effect
To understand the causality behind selecting DPAPA, we must compare it against other dialkylamino modifiers. The table below summarizes the structure-property relationships that dictate endosomal escape efficacy.
Modifier Group
Alkyl Chain Length
Approximate pKa
Hydrophobicity at pH 7.4
Endosomal Release Efficiency (pH 5.5)
Clinical Viability
Dimethylamino
C1
~7.0
Low
Poor (<30%)
Low (Premature release in blood)
Diethylamino
C2
~6.5
Moderate
Moderate (~50%)
Medium (Slow endosomal escape)
Dipropylamino
C3
~5.8 - 6.2
High
Optimal (>85%)
High (Sharp pH transition)
Dibutylamino
C4
~5.2
Very High
Poor (<20%)
Low (Fails to protonate in endosome)
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes internal checkpoints to ensure the thermodynamic and chemical integrity of the resulting nanocarriers.
Protocol 1: Synthesis of DPAPA-Grafted Polymers via EDC/NHS Coupling
Objective: To covalently attach DPAPA to a primary amine-bearing polymer backbone (e.g., generation 5 PAMAM dendrimers or deacetylated chitosan).
Causality & Self-Validation: EDC/NHS chemistry forms stable, zero-length amide bonds. Dialyzing the product against slightly acidic water (pH 6.5) is critical; at this pH, any unreacted DPAPA is protonated and highly water-soluble, ensuring its complete removal and preventing false positives in downstream self-assembly assays.
Step-by-Step Methodology:
Solubilization: Dissolve the polymer backbone (1.0 eq. of primary amines) in MES buffer (0.1 M, pH 5.5) or anhydrous DMF, depending on the polymer's solubility profile.
Activation: In a separate vial, dissolve DPAPA (1.5 eq. relative to target substitution degree) in the same solvent. Add EDC·HCl (2.0 eq.) and NHS (2.0 eq.). Stir for 30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.
Conjugation: Add the activated DPAPA solution dropwise to the polymer solution under continuous magnetic stirring. Allow the reaction to proceed for 24 hours at room temperature in the dark.
Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water adjusted to pH 6.5 for 48 hours, changing the bath every 12 hours.
Isolation: Lyophilize the purified product to obtain a dry powder.
Validation Checkpoint: Characterize the degree of substitution via 1H NMR by integrating the terminal methyl protons of the dipropyl group at ~0.9 ppm against the polymer backbone signals.
Protocol 2: pH-Driven Self-Assembly and Payload Encapsulation
Objective: To encapsulate therapeutic proteins (e.g., BSA-FITC) or small molecules within the DPAPA-polymer core.
Causality & Self-Validation: This solvent-free, pH-shift method preserves the tertiary structure of fragile protein payloads. By initially dissolving the polymer at pH < 5.5, the chains are fully protonated and extended. Slowly raising the pH to 7.4 triggers deprotonation, driving a hydrophobic collapse that physically entraps the payload.
Step-by-Step Methodology:
Protonation: Dissolve the DPAPA-grafted polymer in 10 mM acetate buffer (pH 5.0) at a concentration of 2 mg/mL. The solution should be completely clear, indicating full protonation.
Payload Introduction: Add the therapeutic payload (e.g., 0.5 mg/mL BSA-FITC) to the polymer solution and stir gently for 15 minutes at 4°C.
Triggered Assembly: Gradually add 0.1 M NaOH dropwise while monitoring with a micro-pH probe until the solution reaches pH 7.4. The solution will turn slightly opalescent, indicating micelle/nanoparticle formation.
Stabilization: Stir for an additional 2 hours at room temperature to allow the hydrophobic cores to anneal.
Validation Checkpoint: Isolate the loaded nanoparticles via size exclusion chromatography (SEC) or ultrafiltration to remove unencapsulated payload. Measure the size via Dynamic Light Scattering (DLS); expect a monodisperse population between 50–120 nm.
Protocol 3: In Vitro Validation of pH-Responsive Release
Objective: To quantify the endosomal escape potential by simulating physiological (pH 7.4) and endosomal (pH 5.5) environments.
Causality & Self-Validation: Testing release kinetics at distinct pH milestones validates the "turn-on" mechanism. A lack of release at pH 7.4 confirms systemic stability, while rapid release at pH 5.5 confirms the membrane-destabilization effect.
Step-by-Step Methodology:
Preparation: Divide the purified, payload-loaded nanoparticles into three equal aliquots.
Incubation: Resuspend each aliquot in 2 mL of PBS adjusted to distinct pH levels: pH 7.4 (blood simulation), pH 6.0 (early endosome), and pH 5.5 (late endosome).
Dialysis: Place each solution into a dialysis bag (MWCO 100 kDa for proteins, 3.5 kDa for small drugs) and submerge in 20 mL of the corresponding pH-adjusted PBS buffer. Incubate at 37°C under gentle shaking (100 rpm).
Sampling: Extract 1 mL of the external buffer at predetermined time points (1, 2, 4, 8, and 24 hours), replacing the extracted volume with fresh buffer to maintain sink conditions.
Validation Checkpoint: Quantify the released payload using fluorescence spectroscopy or HPLC. A successful DPAPA system will show <15% release at pH 7.4 and >85% release at pH 5.5 within 8 hours.
References
1.[1] Title: An Intracellular pH-Actuated Polymer for Robust Cytosolic Protein Delivery
Source: CCS Chemistry
URL: [Link]
2.[3] Title: pH-Sensitive Targeting of Tumors with Chemotherapy-Laden Nanoparticles: Progress and Challenges
Source: Pharmaceutics (PMC)
URL: [Link]
3.[2] Title: Non-covalent interactions in controlling pH-responsive behaviors of self-assembled nanosystems
Source: Polymer Chemistry (RSC)
URL: [Link]
Technical Support Center: Overcoming Low Yield in 3-(Dialkylamino)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(dialkylamino)propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(dialkylamino)propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome low yields and other experimental hurdles.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
The synthesis of 3-(dialkylamino)propanoic acids, typically achieved through a two-step process involving an aza-Michael addition followed by ester hydrolysis, can be prone to low yields. This section provides a structured approach to identifying and resolving the root causes of this issue.
Q1: My aza-Michael addition of a dialkylamine to an acrylate ester is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Several factors can contribute to a low-yielding aza-Michael addition. Let's break down the possibilities and their solutions.
A1: Understanding the Reaction Mechanism and Key Factors
The aza-Michael addition involves the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound. The reaction proceeds through a zwitterionic intermediate, and the rate is influenced by the nucleophilicity of the amine, the electrophilicity of the acrylate, solvent effects, and the presence of catalysts.[1][2]
Troubleshooting Steps:
Assess Amine Reactivity:
Problem: Sterically hindered secondary amines (e.g., diisopropylamine) or aromatic amines exhibit reduced nucleophilicity, leading to slower reaction rates.[2][3]
Solution: Increase the reaction temperature or use a catalyst to enhance the reaction rate. Microwave irradiation has been shown to significantly decrease reaction times and increase yields.[4] For less reactive amines, consider using a more reactive acrylate derivative or a different synthetic route altogether.
Evaluate Solvent Choice:
Problem: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol can facilitate proton transfer and stabilize the zwitterionic intermediate, but aprotic polar solvents like acetonitrile or chloroform can also be effective.[2][5]
Solution: Screen a variety of solvents. For instance, rapid conversions have been observed in chloroform and acetonitrile.[5] Water can also be an effective solvent for some aza-Michael additions, sometimes leading to shorter reaction times.[2]
Consider Catalysis:
Problem: Uncatalyzed reactions can be slow, especially with less reactive amines.
Solution: A range of catalysts can be employed to accelerate the reaction.
Base Catalysts: Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can deprotonate the amine, increasing its nucleophilicity.[6]
Lewis Acid Catalysts: Lewis acids can activate the acrylate, making it more electrophilic.[7]
Heterogeneous Catalysts: Acidic alumina has been used as an effective and environmentally friendly catalyst for aza-Michael additions under solventless conditions.[7]
Control Reaction Stoichiometry to Minimize Side Reactions:
Problem: A common side reaction with primary amines is the formation of a bis-adduct, where the initial product reacts with a second molecule of the acrylate.[7] While this is less of a concern with secondary amines, polymerization of the acrylate can still occur.
Solution: Use a slight excess of the amine (e.g., 1.5 equivalents) relative to the acrylate to favor the formation of the mono-adduct.[7]
Q2: I've successfully synthesized the 3-(dialkylamino)propanoate ester, but the subsequent hydrolysis to the carboxylic acid is resulting in a low yield or decomposition. What's going wrong?
Ester hydrolysis, while seemingly straightforward, can present its own set of challenges, particularly with amino esters.
A2: Optimizing the Hydrolysis Step
The hydrolysis of 3-(dialkylamino)propanoate esters is typically carried out under basic conditions (saponification). The choice of base, solvent, temperature, and workup procedure are all critical for achieving a high yield.[8]
Troubleshooting Steps:
Select the Appropriate Base and Solvent System:
Problem: Strong bases like sodium hydroxide in aqueous methanol can be effective, but sometimes the presence of the amino group can lead to side reactions or purification difficulties.[9]
Solution: A mixture of tetrahydrofuran (THF) and water is a common and effective solvent system for saponification.[10] Lithium hydroxide (LiOH) is often a milder and more selective base for this transformation.[10]
Maintain Optimal Reaction Temperature:
Problem: Excessive heat can lead to decomposition of the product.
Solution: Most ester hydrolyses can be conducted at room temperature or with gentle heating (e.g., 50-80°C).[11] Monitor the reaction closely by thin-layer chromatography (TLC) to avoid prolonged heating after the reaction is complete.
Perfect the Acidification and Extraction Process:
Problem: The zwitterionic nature of the final product can make extraction challenging.[12][13] The product may have significant solubility in both aqueous and organic phases depending on the pH.
Solution: After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.[3][10] This will protonate the carboxylate and ensure the product is in a form that can be efficiently extracted into an organic solvent like ethyl acetate. Be cautious not to make the solution too acidic, which could lead to unwanted side reactions.
Q3: My final 3-(dialkylamino)propanoic acid product is difficult to purify. What are some effective purification strategies?
The zwitterionic character and potential for salt formation can complicate the purification of these compounds.[12]
A3: Purification Techniques for Zwitterionic Compounds
Troubleshooting Steps:
Recrystallization:
If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems, such as ethanol/water or isopropanol/hexane, to find conditions that yield high-purity crystals.
Column Chromatography:
While sometimes challenging for highly polar zwitterionic compounds, column chromatography on silica gel can be effective. A polar eluent system, such as dichloromethane/methanol with a small amount of acetic acid or ammonia, may be necessary to ensure proper elution.
Ion-Exchange Chromatography:
For particularly difficult separations, ion-exchange chromatography can be a powerful tool. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.
Acid-Base Extraction:
A carefully controlled acid-base extraction can be used for purification. Dissolve the crude product in a dilute base, wash with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer to precipitate the purified product.
II. Frequently Asked Questions (FAQs)
Q4: What is a typical synthetic route for 3-(dialkylamino)propanoic acids?
A common and straightforward method involves a two-step sequence:
Aza-Michael Addition: The addition of a secondary amine to an acrylate ester (e.g., methyl acrylate or ethyl acrylate). This reaction can often be performed without a catalyst, but catalysts can be used to improve the rate and yield.[3][10]
Ester Hydrolysis: The resulting 3-(dialkylamino)propanoate ester is then hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (saponification).[8][10]
Q5: Are there alternative synthetic methods to the aza-Michael addition?
Yes, other methods exist, although the aza-Michael addition is often the most direct. One notable alternative is the reaction of a dialkylamine with 3-halopropanoic acid or its esters. However, this method can be less efficient and may require harsher reaction conditions.
Q6: How can I monitor the progress of my reactions?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of both the aza-Michael addition and the ester hydrolysis. Choose an appropriate eluent system that provides good separation between your starting materials, intermediates, and final product. Staining with potassium permanganate or ninhydrin can be helpful for visualizing the amine-containing compounds.
Q7: What are some common side products to be aware of?
Bis-adduct formation (with primary amines): As mentioned earlier, primary amines can react with two equivalents of the acrylate.
Polymerization of the acrylate: This can be minimized by controlling the reaction temperature and using an appropriate stoichiometry.
Acrylamide formation (if using acrylic acid directly): The amine can react with the carboxylic acid to form an amide, though this is usually less favorable than the Michael addition under typical conditions.
III. Experimental Protocols and Data
Optimized Protocol for the Synthesis of 3-(Diethylamino)propanoic Acid
This protocol provides a general guideline. Optimization for different dialkylamines may be necessary.
Step 1: Synthesis of Ethyl 3-(Diethylamino)propanoate
To a round-bottom flask equipped with a magnetic stir bar, add diethylamine (1.2 equivalents).
Cool the flask in an ice bath and slowly add ethyl acrylate (1.0 equivalent).
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 8:2 hexane:ethyl acetate).
Once the reaction is complete, remove the excess diethylamine and any residual starting materials under reduced pressure. The crude ethyl 3-(diethylamino)propanoate can often be used in the next step without further purification.
Step 2: Hydrolysis to 3-(Diethylamino)propanoic Acid
Dissolve the crude ethyl 3-(diethylamino)propanoate from Step 1 in a 1:1 mixture of methanol and water.
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 9:1 dichloromethane:methanol).
Once the hydrolysis is complete, remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with 1 M HCl.
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(diethylamino)propanoic acid.
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Table 1: Comparison of Reaction Conditions for Aza-Michael Addition
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Precision Alkylation of
-Alanine
Subject: Troubleshooting Side Reactions in N-Alkylation Protocols
Ticket ID: BA-ALK-0042
Support Level: Tier 3 (Senior Application Scientist)
Status: Active[1]
Executive Summary: The
-Alanine Paradox
-Alanine presents a unique synthetic challenge compared to its -amino acid counterparts.[1] As a zwitterion with high pKa separation (pKa 3.6, pKa 10.2), it is insoluble in most organic solvents suitable for alkylation.[1] Furthermore, its structural flexibility allows for retro-Michael additions (elimination to acrylates), a side reaction rarely seen in -amino acids.[1]
This guide addresses the three critical failure modes in
Module 1: Preventing Polyalkylation (The Kinetic Trap)[1]
The Issue
Direct alkylation with alkyl halides (R-X) follows a kinetic profile where the product (secondary amine) is often more nucleophilic than the starting material (primary amine).[1] This leads to a mixture of mono-, di-, and quaternary ammonium salts.[1]
Symptom: Yield of mono-alkylated product is <40% despite full consumption of starting material.
Technical Solution: The Reductive Amination Route
The only self-validating method to guarantee mono-alkylation is Reductive Amination .[1] Unlike direct alkylation, the intermediate imine formed is neutral and less nucleophilic than the starting amine, preventing double addition before the reduction step.[1]
Protocol: Selective Mono-Alkylation via Reductive Amination
-alanine in MeOH/DCM (1:1). If solubility is poor, add 1.0 eq of NaOH to form the sodium salt, improving organic solubility.[1]
Imine Formation: Add Aldehyde (1.05 eq) and MgSO
(drying agent) to drive equilibrium. Stir for 2 hours at room temperature.
Reduction: Cool to 0°C. Add NaBH(OAc)
(1.5 eq) portion-wise.
Why NaBH(OAc)
? It is milder than NaBH and will not reduce the aldehyde/ketone directly, ensuring only the imine is reduced.[1]
Quench: Add saturated NaHCO
.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates why direct alkylation fails and how reductive amination bypasses the polyalkylation trap.
Caption: Comparative kinetics of Direct Alkylation (Red path, prone to over-reaction) vs. Reductive Amination (Green path, chemically locked selectivity).
Module 2: The "Retro-Michael" Elimination Risk[1]
The Issue
-Alanine derivatives possess a hydrogen on the -carbon and a leaving group (the amine) on the -carbon.[1] Under strong basic conditions or high heat, this system can undergo -elimination , reverting to ammonia/amine and an acrylate (acrylic acid derivative).[1]
Strong bases deprotonate the -carbon, triggering elimination.[1] Use inorganic bases (KCO) or mild organic bases (DIPEA).[1]
Temperature
Maintain T < 60°C.
Elimination has a higher activation energy than alkylation. High heat favors the entropic release of the amine.
Leaving Group
Avoid quaternization.
Quaternary ammonium groups are excellent leaving groups (Hofmann elimination). If you accidentally over-alkylate, elimination becomes spontaneous.[1]
Module 3: Solvation & Zwitterion Management
FAQ: "My starting material won't dissolve."
-Alanine exists as a zwitterion () in neutral state, making it insoluble in DCM, THF, or Toluene.[1]
The "Mixed-Solvent" Protocol
If you must perform direct alkylation (e.g., using a specific alkyl halide not available as an aldehyde), use the Homogeneous Aqueous-Organic System described by Salvatore et al.[1] [1].
Solvent: Ethanol/Water (3:1 ratio).
Base: KOH (2.0 eq).
Mechanism: The water disrupts the zwitterionic lattice, while ethanol solubilizes the alkyl halide.[1]
Stoichiometry: Use a large excess of
-alanine (5.0 eq) relative to the alkyl halide. This statistical forcing favors mono-alkylation by ensuring the alkyl halide is more likely to encounter a primary amine than a product secondary amine.
Module 4: Protecting Group Strategies (The Absolute Control Method)[1]
If the target molecule is complex, do not rely on kinetic control.[1] Use thermodynamic protection.
Esterify Carboxyl: Protect the acid as a Benzyl ester (
).
Alkylate: Perform N-alkylation on the carbamate (requires strong base like NaH, but elimination is suppressed by the Boc group's electron withdrawal).[1]
Deprotect: TFA (removes Boc) or Hydrogenation (removes Bn).
Decision Matrix: Choosing Your Method
Caption: Strategic decision tree for selecting the optimal alkylation pathway based on substrate availability and risk tolerance.
References
Selective N-Alkylation of β-alanine.Biomacromolecules. Describes the mixed-solvent (Ethanol/Water) approach to solubilize zwitterionic
Reductive Amination: A Guide. Master Organic Chemistry. Comprehensive mechanism review explaining why reductive amination prevents polyalkylation compared to direct alkylation.
Beta-Elimination Side Reactions. ResearchGate. Details the susceptibility of beta-substituted amino acids to elimination reactions under basic conditions.
Solvation Descriptors for Zwitterionic Amino Acids.ACS Omega.
Technical Support Center: Optimizing Crystallization Conditions for Zwitterionic Compounds
Welcome to the technical support center for zwitterionic compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for zwitterionic compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these fascinating molecules. Zwitterions, which contain both positive and negative charges within the same molecule, exhibit complex physicochemical properties that can make crystallization a non-trivial pursuit. Their strong intermolecular electrostatic interactions and intricate hydrogen-bonding networks demand a systematic and informed approach to optimization.
This resource provides not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments. We will explore common pitfalls and provide robust, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are zwitterionic compounds so difficult to crystallize?
Zwitterionic compounds possess a unique combination of properties that complicate crystallization. They have a high dipole moment and strong intermolecular electrostatic interactions, leading to high lattice energies that can be difficult to overcome. Furthermore, they can form extensive and robust hydrogen-bonding networks, which can lead to the formation of amorphous precipitates or gels instead of ordered crystals.[1][2] The solubility of zwitterions is also highly dependent on the pH and the polarity of the solvent system, making the identification of a suitable crystallization window challenging.
Q2: What is the role of the isoelectric point (pI) in crystallization?
The isoelectric point (pI) is the pH at which a zwitterionic molecule has a net charge of zero. At the pI, the molecule's solubility in aqueous solutions is typically at its minimum.[3] This principle is fundamental to crystallizing zwitterions, especially amino acids. By adjusting the pH of the solution to the pI of the compound, you can significantly decrease its solubility, thereby inducing supersaturation and promoting crystallization. However, approaching the pI too rapidly can lead to amorphous precipitation, so a carefully controlled pH adjustment is crucial.[3]
Q3: How do I choose a starting solvent system?
There is no single universal solvent for zwitterions. Due to their ionic nature, they are often insoluble in non-polar organic solvents. Conversely, their solubility can also be limited in highly polar solvents due to strong self-association. A good starting point is often a binary mixture of a polar protic solvent (like water, methanol, or ethanol) and a miscible organic solvent of lower polarity (like isopropanol, acetone, or acetonitrile). The polar protic component solvates the charged groups, while the less polar anti-solvent reduces the overall solubility to achieve supersaturation.
Q4: Can I use co-formers to help crystallize my zwitterionic compound?
Yes, co-crystallization is a powerful technique. Using a neutral co-former can disrupt the strong self-association of the zwitterion, creating new hydrogen-bonding motifs that facilitate the formation of a crystalline lattice.[4][5] This strategy can transform a zwitterionic drug into a neutral co-crystal, which may offer advantages in properties like membrane permeability.[6][7] For example, amino acids have been successfully used as co-formers to crystallize acidic compounds like S-naproxen.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your crystallization experiments.
Problem 1: The compound "oils out" or forms an amorphous precipitate.
"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid. Amorphous precipitation is the formation of a solid with no long-range molecular order. Both outcomes are common with zwitterions and are typically caused by achieving supersaturation too quickly.
Causality: The high intermolecular forces of zwitterions require significant energy and time for molecules to orient themselves into an ordered crystal lattice. When the solubility limit is crashed out of solution (e.g., by rapid cooling or fast anti-solvent addition), the molecules do not have sufficient time to arrange and instead aggregate into a disordered, high-energy state like an oil or an amorphous solid.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oiling out or amorphous precipitation.
Experimental Protocol: Slowing Supersaturation via Vapor Diffusion
Preparation: Dissolve your zwitterionic compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a vial or a test tube).
Setup: Place this container inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a crystallization jar).
Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which your compound is poorly soluble but which is miscible with the good solvent) to the bottom of the sealed chamber, ensuring the liquid level is below the top of the inner container.
Diffusion: Seal the chamber. The anti-solvent will slowly vaporize and diffuse into the solution containing your compound. This gradually reduces the solution's solvent power, leading to a slow and controlled increase in supersaturation, which provides ample time for crystal nucleation and growth.
Observation: Monitor the inner vial for crystal formation over several days to weeks.
Problem 2: No crystals form, even after extended periods.
This issue indicates that the solution is not reaching a state of supersaturation, or that the energy barrier for nucleation is too high.
Causality: The compound may be too soluble in the chosen solvent system, preventing the concentration from exceeding the solubility limit. Alternatively, the molecular structure might be flexible, or impurities might be present that inhibit the formation of a stable crystal nucleus.
Troubleshooting Strategies:
1. Systematic Solvent Screening:
A primary reason for crystallization failure is an inappropriate solvent. A systematic screen is essential.
Solvent Class
Examples
Role & Rationale for Zwitterions
Polar Protic
Water, Methanol, Ethanol
Good for solvating the charged moieties of the zwitterion. Can form strong hydrogen bonds with the compound, which may need to be disrupted.
Can dissolve the compound but are less effective at solvating the charged groups compared to protic solvents. Often used as the anti-solvent or as part of a binary mixture.
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
Generally poor solvents for zwitterions but can be effective as anti-solvents when used in small quantities with a highly polar primary solvent.
Non-Polar
Toluene, Heptane
Almost always act as anti-solvents. Zwitterions typically have negligible solubility in these.[8]
2. pH Adjustment to Target the Isoelectric Point (pI):
This is the most critical parameter for zwitterions in aqueous or semi-aqueous systems.
Determine pI: If the pI of your compound is unknown, it can be estimated using computational tools or determined experimentally via titration.
Dissolution: Dissolve the zwitterionic compound in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH), ensuring the pH is far from the pI to achieve complete dissolution.
Titration: Slowly and with gentle stirring, add the opposing base or acid dropwise to gradually shift the pH towards the pI. Use a calibrated pH meter to monitor the change.
Induce Supersaturation: As the pH approaches the pI, the compound's solubility will decrease dramatically. The goal is to enter the "metastable zone" just below the solubility curve without crashing into the "labile zone" where amorphous precipitation occurs.
Incubation: Once the target pH is reached, or the first signs of turbidity appear, stop the titration and allow the solution to equilibrate. This controlled approach allows for orderly crystal growth.[3]
Problem 3: Crystals are too small, needle-like, or of poor quality.
Poor crystal morphology can be due to rapid crystal growth, the presence of impurities, or an unfavorable solvent environment that promotes growth in one dimension over others.
Causality: Crystal morphology is a direct result of the relative growth rates of different crystal faces. Fast growth often leads to dendritic or needle-like crystals, as this is kinetically favored. The solvent can also play a role by preferentially adsorbing to certain crystal faces, thereby inhibiting their growth and altering the final crystal habit.
Optimization Workflow:
Caption: Workflow for improving crystal quality.
Strategies for Improving Crystal Quality:
Recrystallization: This is the most fundamental technique. Dissolve the poor-quality crystals in a minimal amount of a suitable hot solvent and allow it to cool very slowly. This process helps to purify the compound and provides a second chance for more ordered growth.
Thermal Gradient: Instead of simple cooling, apply a very slow, controlled temperature gradient (e.g., 0.1 °C/hour) using a programmable bath. This minimizes the level of supersaturation at any given time, favoring slower, more controlled growth.
Solvent Additives: Introduce a small amount (1-5% v/v) of a "co-solvent" or additive. This can disrupt binding on fast-growing crystal faces, encouraging more uniform growth. For example, a solvent with a different polarity or hydrogen-bonding capability might alter the crystal habit from needles to blocks.
By applying these systematic troubleshooting principles and understanding the unique nature of zwitterionic compounds, you can significantly enhance your success rate in obtaining high-quality crystals suitable for structural analysis and further development.
References
A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design | [Link]
A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate | ResearchGate | [Link]
A Solubility Comparison of Neutral and Zwitterionic Polymorphs - Figshare | Figshare | [Link]
Zwitterion-Immobilized Imprinted Polymers for Promoting the Crystallization of Proteins | ACS Publications | [Link]
Crystal engineering of zwitterionic drug to neutral co-crystals - ResearchGate | ResearchGate | [Link]
Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis | MDPI | [Link]
An introduction to zwitterionic salts | Queen's University Belfast | [Link]
Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen | CrystEngComm (RSC Publishing) | [Link]
Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins - The Royal Society of Chemistry | The Royal Society of Chemistry | [Link]
Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials | PMC | [Link]
Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis | PMC | [Link]
How to desalt zwitterions? - ResearchGate | ResearchGate | [Link]
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins | Chemical Communications (RSC Publishing) | [Link]
Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor | CCS Chemistry | [Link]
Technical Support Center: Troubleshooting Peak Tailing for 3-(Dipropylamino)propanoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals resolve complex peak tailing issues when analyzing 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals resolve complex peak tailing issues when analyzing 3-(Dipropylamino)propanoic acid . Instead of relying on trial-and-error, this guide establishes a self-validating, mechanistic approach to diagnosing and correcting chromatographic distortions.
The Mechanistic "Why": Understanding Your Analyte
Successful chromatography requires a deep understanding of the physicochemical properties of your target molecule. 3-(Dipropylamino)propanoic acid is a zwitterionic compound containing a basic tertiary amine (pKa ~9.5–10.5) and an acidic carboxylic acid (pKa ~4.0).
The Core Issue: In reversed-phase HPLC (RP-HPLC), the most frequent cause of peak tailing for basic compounds is the unwanted secondary interaction between the protonated amine group of the analyte and ionized, unreacted silanol groups (Si-O⁻) on the silica-based stationary phase 1. This acts as a weak cation-exchange mechanism. Because these active sites are limited and highly energetic, analyte molecules desorb slowly, creating a right-skewed, exponential "tail" 2.
Diagnostic Workflow: Physical vs. Chemical Tailing
Before altering your mobile phase chemistry, you must definitively determine whether the tailing is chemical (analyte-specific) or physical (system/column-specific). The most reliable way to isolate the root cause is by injecting a neutral marker.
Diagnostic workflow to differentiate between physical and chemical tailing.
Neutral compounds cannot participate in acid-base silanol interactions. Therefore, if the neutral marker tails, you have a physical system void or plumbing issue 3. If the neutral marker is perfectly symmetrical but your analyte tails, the issue is chemical.
Self-Validating Troubleshooting Protocols
If the diagnostic workflow points to a chemical issue, execute the following self-validating protocols.
Protocol A: Mobile Phase pH and Additive Optimization
Causality: To eliminate cation-exchange interactions, we must neutralize the acidic silanols (pKa ~3.8–4.2) on the column 4.
Step-by-Step Methodology:
Baseline Assessment: Run your current method and calculate the baseline USP Tailing Factor (
).
Acidifier Selection: Prepare an aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) instead of standard Formic Acid (FA).
The "Why": 0.1% FA only drops the pH to ~2.7, leaving a fraction of silanols ionized. 0.1% TFA drops the pH to ~2.0, neutralizing the vast majority of surface silanols. Furthermore, the trifluoroacetate anion acts as a strong ion-pairing reagent, masking the positive charge on the tertiary amine and preventing it from interacting with remaining active sites 5.
Equilibration: Flush the column with at least 20 column volumes of the TFA-modified mobile phase to ensure complete protonation of the silica surface.
Validation Injection: Inject the 3-(Dipropylamino)propanoic acid standard.
Evaluation: Recalculate
. A successful intervention will yield a between 1.0 and 1.2.
Protocol B: Mitigating Mass Overload (Thermodynamic Tailing)
Causality: Basic compounds often exhibit "overload tailing" at much lower concentrations than neutral compounds. Because highly active silanol sites are limited, they saturate quickly. Once saturated, the remaining analyte molecules elute faster via standard hydrophobic interactions, creating a right-skewed peak 2.
Step-by-Step Methodology:
Serial Dilution: Prepare a 1:10 and 1:100 dilution of your current sample using the initial mobile phase conditions.
Injection: Inject the diluted samples using the exact same volume as the original method.
Overlay and Compare: Overlay the chromatograms. If the tailing factor improves significantly at lower concentrations, the root cause is mass overload.
Resolution: If high sensitivity is required and you cannot dilute the sample, switch to a high-capacity base-deactivated column or a Charged Surface Hybrid (CSH) column designed to repel cationic species.
Quantitative Data Summary: Parameter Effects on Tailing
The following table synthesizes how specific chromatographic parameters influence the tailing factor of basic zwitterionic compounds like 3-(Dipropylamino)propanoic acid.
Stronger ion-pairing masks the protonated tertiary amine charge 5.
Moderate to Significant Decrease
Stationary Phase
Use highly end-capped, Type B silica
Sterically hinders access to any remaining active silanol sites 4.
Significant Decrease
Injection Mass
Dilute sample by 5x - 10x
Prevents saturation of strong binding sites (thermodynamic overload) 2.
Moderate Decrease
Buffer Concentration
Increase to 25-50 mM (if at mid-pH)
High ionic strength shields the analyte from silanol electrostatic attraction 2.
Moderate Decrease
Frequently Asked Questions (FAQs)
Q: I am using a premium end-capped C18 column. Why is my 3-(Dipropylamino)propanoic acid still tailing?A: End-capping is never 100% complete due to steric hindrance during the silica manufacturing process. Even on premium Type B silica columns, residual silanols remain. For a molecule with a highly accessible tertiary amine, even a small percentage of active silanols can cause severe exponential tailing 2. You must still optimize the mobile phase pH or use ion-pairing reagents.
Q: Can I just increase the column temperature to fix the tailing?A: Increasing temperature lowers mobile phase viscosity and improves mass transfer kinetics, which can sharpen peaks. However, it is a thermodynamic band-aid and does not eliminate the root cause of secondary electrostatic interactions. It should be used in conjunction with pH optimization, not as a standalone fix.
Q: How do I know if the tailing is caused by a column void rather than chemistry?A: As outlined in our diagnostic workflow, inject a neutral, non-ionizable compound like uracil or toluene 3. If the neutral peak is perfectly symmetrical, your column bed is intact, and the tailing of your analyte is purely chemical. If the neutral peak also tails or shows peak splitting, the column bed has degraded (voided) or there is extra-column dead volume, and the column/frit needs replacing.
References
Axion Labs. HPLC Peak Tailing. Available at:[Link]
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]
Chromatography Online. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Available at:[Link]
Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Available at:[Link]
Technical Support Center: Strategies for the Purification of Synthetic Amino Acid Preparations
Welcome to the Technical Support Center for the purification of synthetic amino acid preparations. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of synthetic amino acid preparations. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of ensuring the purity of their amino acid building blocks. In the synthesis of peptides and pharmaceuticals, the quality of the starting materials is paramount, as even trace impurities can have significant impacts on the final product's efficacy, safety, and regulatory compliance.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic amino acid preparations?
A1: Impurities can arise from various stages of synthesis and storage. Common impurities include enantiomeric impurities (the undesired D- or L-isomer), diastereomers, residual solvents, reagents from the synthesis process (like protecting groups or coupling agents), and side-reaction products such as deletion or insertion sequences in peptide synthesis.[3][4] Oxidation of certain amino acids like methionine and cysteine can also occur.[3][5]
Q2: Why is enantiomeric purity so critical?
A2: Enantiomeric purity is crucial because the biological activity of peptides and drugs is often stereospecific. The presence of the wrong enantiomer can lead to reduced efficacy, altered pharmacological properties, or even immunogenic responses.[6][7] Regulatory bodies have stringent requirements for enantiomeric purity.[1]
Q3: What are the primary methods for purifying synthetic amino acids?
A3: The choice of purification method depends on the nature of the amino acid and the impurities present. The most common techniques are:
Recrystallization: A powerful technique for removing many types of impurities from solid amino acids.[8][9]
Ion-Exchange Chromatography (IEX): Highly effective for separating amino acids based on their charge properties.[10][11]
Flash Chromatography: Useful for specific applications, such as the purification of N-carboxyanhydrides (NCAs).[12][13]
Q4: How do I choose the right purification method?
A4: The selection of a purification method is a critical step. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Impurity Identification and Characterization
A thorough understanding of potential impurities is the first step toward their effective removal. The following table summarizes common impurities and their likely sources.
Impurity Type
Common Examples
Likely Source(s)
Enantiomeric Impurities
D-isomer in an L-amino acid preparation
Racemization during synthesis; impurities in starting materials.[7][14][15]
Diastereomers
Allo-isoleucine in isoleucine
Side reactions during synthesis or epimerization.
Residual Solvents
Ethanol, Ethyl Acetate, Dichloromethane
Incomplete removal after reaction workup or recrystallization.[8][16]
Synthesis Reagents
Boc-anhydride, DCC, HOBt
Incomplete removal during purification steps.
Side-Reaction Products
Deletion sequences, truncated peptides
Incomplete coupling or deprotection in peptide synthesis.[4]
Oxidation Products
Methionine sulfoxide, Cysteine dimers
Exposure to air and light during storage or synthesis.[3][5]
N-Carboxyanhydride (NCA) Impurities
Oligomers, unreacted starting material
Spontaneous polymerization or incomplete reaction.[12][13]
Purification Methodologies: Protocols and Troubleshooting
Recrystallization
Recrystallization is often the most effective and economical method for purifying solid amino acids. The principle relies on the differential solubility of the amino acid and its impurities in a given solvent system at different temperatures.
Experimental Protocol: Single Solvent Recrystallization
Solvent Selection: Choose a solvent in which the amino acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Dissolution: In a flask, add the chosen solvent to the crude amino acid. Heat the mixture to the solvent's boiling point while stirring to dissolve the amino acid completely. Add the minimum amount of hot solvent required for full dissolution.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, place the flask in an ice bath or refrigerator.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.[8]
Troubleshooting Recrystallization
Issue
Probable Cause(s)
Recommended Solution(s)
"Oiling Out"
The compound is separating from the solution above its melting point or as a supersaturated liquid.
- Ensure complete removal of residual solvents from the crude product before starting.[8]- Reduce the cooling rate.- Add more solvent.- Try a different solvent system.
No Crystal Formation
The solution is not sufficiently supersaturated; impurities may be inhibiting crystallization.
- Evaporate some of the solvent to increase the concentration.[8]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Poor Recovery
Too much solvent was used; the amino acid is too soluble in the chosen solvent at low temperatures.
- Reduce the amount of solvent used for dissolution.- Choose a solvent in which the amino acid is less soluble at cold temperatures.
Ion-Exchange Chromatography (IEX)
IEX is a powerful technique that separates molecules based on their net charge.[11] It is particularly useful for separating amino acids from impurities with different isoelectric points (pI).
Caption: Principle of Ion-Exchange Chromatography for amino acid purification.
Experimental Protocol: IEX for Amino Acid Purification
Resin Selection and Preparation:
For separating basic amino acids (e.g., Lys, Arg, His), use a weak acid cation exchange resin.[17]
For acidic amino acids (e.g., Asp, Glu), a weak base anion exchange resin is suitable.
Equilibrate the resin with a buffer at a pH where the target amino acid and impurities have opposite charges.
Sample Loading: Dissolve the crude amino acid mixture in the equilibration buffer and load it onto the column.
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
Elution: Elute the bound amino acid by changing the pH or increasing the salt concentration of the buffer. This disrupts the electrostatic interactions between the amino acid and the resin.[18]
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the purified amino acid using a suitable method (e.g., HPLC, UV-Vis spectroscopy).
Desalting: If a high salt concentration was used for elution, the purified amino acid may need to be desalted.
Troubleshooting IEX
Issue
Probable Cause(s)
Recommended Solution(s)
Poor Resolution
Incorrect buffer pH; flow rate is too high.
- Optimize the pH of the equilibration and elution buffers to maximize the charge difference between the target amino acid and impurities.- Reduce the flow rate to allow for better separation.
Low Recovery
The amino acid is too tightly bound to the resin; precipitation on the column.
- Increase the salt concentration or change the pH of the elution buffer more drastically.- Ensure the amino acid is soluble in the chosen buffers.[18]
High Backpressure
Clogged column frit; resin bed has compressed.
- Filter the sample before loading.- Repack the column.
Flash Chromatography for N-Carboxyanhydrides (NCAs)
Flash chromatography on silica gel is a rapid and effective method for purifying NCAs, which are prone to polymerization and can be difficult to crystallize.[12][13] This technique efficiently removes common impurities from NCA synthesis.[12]
Experimental Protocol: Flash Chromatography of NCAs
Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Sample Loading: Dissolve the crude NCA in a minimal amount of the initial eluent and load it onto the column.
Elution: Run the chromatography using a solvent gradient to elute the NCA.
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the pure NCA.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis
After purification, it is essential to assess the purity of the amino acid preparation. Common analytical techniques include:
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing chemical purity.[10][] Chiral HPLC is specifically used to determine enantiomeric purity.[6][14]
Gas Chromatography (GC): Often used for enantiomeric purity analysis after derivatization of the amino acids to make them volatile.[6][10]
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify and quantify impurities.[10][]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
References
Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. [Link]
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]
How to Evaluate API Grade Purity: A Pharmaceutical Amino Acids Sourcing Guide by Aminowill. (2026, January 5). Aminowill. [Link]
Principles of Ion Exchange Chromatography. Phenomenex. [Link]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). Nutrients. [Link]
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010, November 3). Biomacromolecules. [Link]
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). Journal of Chromatography B. [Link]
Analyses of amino acids, Enantiomeric purity. CAT. [Link]
Process for purifying long chain amino acids.
Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. (2023, January 19). SSRN. [Link]
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
Enantiomeric purity of synthetic therapeutic peptides: A review. (2024, March 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]
General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. (2010, December 13). Biomacromolecules. [Link]
Method of purifying amino acid n-carboxy anhydride.
Amino Acid Determination, Revision 1. (2016, October 26). US Pharmacopeia (USP). [Link]
Method for crystallization of amino acids.
How to Use Chromatography to Purify Enzymes and Determine the Target Protein. MtoZ Biolabs. [Link]
Investigation of Impurities in Peptide Pools. (2025, February 2). MDPI. [Link]
Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. [Link]
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
Protein purification troubleshooting guide. Dutscher. [Link]
Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. [Link]
Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. CD Formulation. [Link]
Protein purification troubleshooting guide. Cytiva. [Link]
(PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]
Troubleshooting protein purification?. (2013, February 24). ResearchGate. [Link]
Method for purification of amino acid.
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
A novel process of residual solvent removal. European Patent Office. [Link]
Technical Support Center: Scaling Up the Synthesis of 3-(Dipropylamino)propanoic Acid
Welcome to the Process Chemistry Support Center. 3-(Dipropylamino)propanoic acid (N,N-dipropyl-β-alanine) is a critical secondary amine-derived building block utilized in the synthesis of poly(β-peptoids), pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. 3-(Dipropylamino)propanoic acid (N,N-dipropyl-β-alanine) is a critical secondary amine-derived building block utilized in the synthesis of poly(β-peptoids), pharmaceutical intermediates, and theranostic nanoagents[1][2].
Scaling its synthesis from bench to pilot plant introduces mass transfer, thermodynamic, and isolation challenges. This portal provides self-validating Standard Operating Procedures (SOPs), quantitative optimization data, and mechanistic troubleshooting to ensure high-fidelity scale-up.
Knowledge Base: Process Overview & Optimization Data
The most scalable and economically viable synthetic route relies on the aza-Michael addition of dipropylamine to an acrylic acid derivative (typically methyl acrylate), followed by alkaline hydrolysis[3].
Figure 1: Scalable workflow for synthesizing 3-(dipropylamino)propanoic acid.
Quantitative Scale-Up Optimization
To minimize the retro-Michael reaction and maximize throughput, reaction parameters must be tightly controlled. Table 1 summarizes the quantitative data for optimizing the aza-Michael addition step across different scales.
Standard Operating Procedures (SOPs): Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an inherent analytical or physical checkpoint to confirm success before proceeding.
SOP 1: Synthesis of Methyl 3-(dipropylamino)propanoate (Aza-Michael Addition)
Charge: To a jacketed reactor equipped with an overhead stirrer, charge dipropylamine (1.10 eq).
Causality: A slight molar excess of the secondary amine drives the thermodynamic equilibrium forward, compensating for the slower reaction kinetics of secondary amines compared to primary amines[3].
Dose: Slowly dose methyl acrylate (1.00 eq) over 2 hours while maintaining the internal temperature at 35–40 °C via active jacket cooling.
Causality: The aza-Michael addition is highly exothermic. Controlled dosing prevents thermal runaway and suppresses the formation of radical polymerization byproducts.
Agitate: Stir the neat mixture at 40 °C for 12 hours.
Self-Validating Checkpoint: Monitor the reaction via
H NMR. The step is analytically validated when the multiplet corresponding to the vinyl protons of methyl acrylate ( 5.8–6.4 ppm) completely disappears, indicating >99% conversion.
Strip: Remove the excess dipropylamine under reduced pressure (50 mbar, 50 °C) to yield the intermediate ester as a pale yellow oil.
SOP 2: Alkaline Hydrolysis and Isoelectric Isolation
Hydrolyze: Dissolve the intermediate ester in a 1:1 mixture of Methanol/Water. Add NaOH (1.10 eq) dropwise at 0 °C, then warm to room temperature and stir for 4 hours.
Causality: Methanol acts as a co-solvent to maintain a homogenous single phase, ensuring uniform saponification kinetics.
Self-Validating Checkpoint: TLC (Dichloromethane/Methanol 9:1) will show the complete disappearance of the high-Rf ester spot, replaced by a baseline spot (the sodium salt of the product).
Neutralize (Isoelectric Focusing): Cool the reactor to 0 °C and carefully titrate with 6M HCl until the pH reaches the exact isoelectric point (pI
6.5) of the amino acid.
Causality: As a zwitterion, the product has maximum water solubility at pH extremes and minimum solubility at its pI. Missing the pI will result in massive yield losses during extraction.
Isolate: Evaporate the solvent entirely to dryness. Extract the solid residue with hot absolute ethanol.
Causality: Hot anhydrous ethanol selectively dissolves the zwitterionic amino acid while completely rejecting the inorganic NaCl byproduct. Filter the suspension and crystallize the filtrate from ethanol/acetone to yield pure 3-(dipropylamino)propanoic acid.
Troubleshooting & FAQs
Q1: Direct addition of dipropylamine to acrylic acid yields poor results compared to using methyl acrylate. Why?
A: Mixing a secondary amine directly with a free carboxylic acid immediately forms an unreactive ammonium carboxylate salt. The deprotonated carboxyl group of acrylic acid carries a full negative charge, which drastically reduces the electrophilicity of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-carbon, while the protonated amine loses its nucleophilicity. Using an ester (methyl acrylate) bypasses this acid-base quenching, allowing the 1,2-addition mechanism and the pseudoequilibrated formation of the zwitterion to proceed efficiently[3].
Q2: Why does my aza-Michael addition stall at 70-80% conversion during scale-up?
A: The aza-Michael addition of secondary amines is reversible (retro-Michael reaction). Furthermore, primary amines react faster than secondary amines due to increased solvation of the zwitterionic intermediate and less sterically hindered proton transfer[3]. To push the reaction to completion, utilize a slight molar excess of dipropylamine (as outlined in SOP 1), or incorporate a strong organic base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to accelerate the rate-limiting proton transfer step[4].
Figure 2: Mechanistic pathway of the aza-Michael addition detailing the zwitterionic intermediate.
Q3: How do I prevent thermal runaway in a 50 L reactor?
A: The aza-Michael addition is highly exothermic. In a bench-scale flask, heat dissipates rapidly. In a 50 L reactor, the surface-area-to-volume ratio is much lower, leading to localized hotspots. You must reverse the standard addition order: charge the amine first, and dose the acrylate slowly over several hours under active jacket cooling.
Q4: What is the most reliable method to isolate the highly water-soluble zwitterionic product?
A: Because 3-(dipropylamino)propanoic acid is a pseudo-poly(amino acid) monomer[1], it is highly hydrophilic. Traditional aqueous-organic biphasic workups will fail. The self-validating isolation method relies on isoelectric focusing followed by selective dissolution . By neutralizing the saponified mixture to the exact pI and stripping all water, you can selectively extract the zwitterion using hot anhydrous ethanol, leaving the salt behind.
References
1.[5] Title: Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Source: ResearchGate. URL:
2.[3] Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Source: ACS Publications. URL:
3.[1] Title: Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Source: ACS Publications. URL:
4.[4] Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Source: MDPI. URL:
5.[2] Title: Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. Source: Technische Universität Dresden. URL:
Method development for quantifying N,N-dipropyl beta-alanine
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of quantifying N,N-dipropyl beta-alani...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of quantifying N,N-dipropyl beta-alanine .
Because this molecule is a highly polar, zwitterionic amino acid derivative, traditional reversed-phase chromatography often fails. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and regulatory benchmarks to ensure your method meets strict validation standards.
Frequently Asked Questions (Method Strategy)
Q: Why does N,N-dipropyl beta-alanine exhibit poor retention and severe matrix effects on standard C18 columns?A: N,N-dipropyl beta-alanine lacks significant hydrophobicity. Under typical reversed-phase (RP) conditions, its charged zwitterionic state prevents meaningful interaction with the C18 stationary phase, causing it to elute immediately in the void volume[1]. Elution in the void volume exposes the analyte to massive ion suppression from unretained matrix salts and endogenous proteins[2]. To resolve this, we mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar analytes via hydrogen bonding and electrostatic interactions[3].
Q: What is the optimal Internal Standard (IS) strategy for this assay?A: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as N,N-dipropyl beta-alanine-d4, is strictly required[4]. HILIC methods coupled with Electrospray Ionization (ESI) are highly susceptible to matrix effects. A SIL-IS perfectly co-elutes with the target analyte, ensuring that both molecules experience the exact same ionization suppression or enhancement in the source, thereby self-validating the response ratio[2].
Troubleshooting Guide
Issue A: Severe Peak Tailing and Broadening
Diagnosis & Causality: Zwitterionic compounds frequently undergo secondary electrostatic interactions with active silanol groups or trace metals in the column hardware.
Resolution: Switch to a Zwitterionic HILIC (Z-HILIC) column featuring sulfobetaine ligands. These ligands provide a balanced 1:1 ratio of positive and negative charges, shielding the silica surface and dramatically improving peak shape[5]. Furthermore, ensure your aqueous mobile phase contains at least 10 mM buffer (e.g., ammonium formate); this ionic strength is critical to disrupt unwanted secondary ionic interactions[3].
Issue B: High Carryover in Blank Injections Following the ULOQ
Diagnosis & Causality: The polar analyte is adsorbing to the autosampler needle or rotor seal. Standard highly organic wash solvents (used in RP-LC) can actually precipitate polar amino acids, exacerbating the issue.
Resolution: Implement a dual-wash system. Use a highly aqueous weak wash (e.g., 10% Acetonitrile with 0.1% Formic Acid) to dissolve polar residues, and a strong wash of 50:50 Methanol:Water with 0.1% Ammonia to disrupt electrostatic binding. Per ICH M10 guidelines, carryover in the blank must not exceed 20% of the Lower Limit of Quantification (LLOQ) response[6].
Bioanalytical Workflow Visualization
Caption: Bioanalytical workflow for N,N-dipropyl beta-alanine quantification under ICH M10.
Causality: Removing phospholipids prevents the rapid deterioration of the HILIC stationary phase and minimizes MS signal suppression.
Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.
Spike: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL N,N-dipropyl beta-alanine-d4) to track extraction recovery dynamically[4].
Precipitate: Add 150 µL of cold Acetonitrile containing 1% Formic Acid. (Causality: The cold temperature and organic solvent rapidly decrease the dielectric constant, precipitating high-molecular-weight proteins while keeping the polar analyte in solution).
Agitate: Vortex for 2 minutes at 1000 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Purify: Transfer the supernatant to a Phospholipid Removal SPE plate. Apply 10-15 psi positive pressure and collect the eluate.
Analyze: Inject 2 µL of the purified eluate directly into the LC-MS/MS system.
Protocol 2: Z-HILIC LC-MS/MS Method
Causality: Acidic conditions ensure the tertiary amine group is fully protonated, maximizing ionization efficiency in positive ESI mode[3].
Column: Z-HILIC (2.1 x 100 mm, 3 µm particle size) maintained at 40°C[5].
Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid (pH ~3.0).
Mobile Phase B: Acetonitrile, 0.1% Formic Acid.
Gradient: Start at 90% B (high organic promotes HILIC retention). Hold for 1 min. Ramp to 50% B over 4 mins to elute the analyte. Return to 90% B and equilibrate for 3 mins.
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry
U.S. Food and Drug Administration (FDA)[Link]
ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation
Celerion[Link]
Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring
Agilent Technologies[Link]
Beta Alanine-2,2,3,3-d4 | CAS 116173-67-2
ResolveMass[Link]
LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography
National Institutes of Health (NIH) / PMC[Link]
The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis
LCGC International[Link]
Comparative analysis of dialkylamino versus monoalkylamino propanoic acids
Comparative Analysis: Dialkylamino vs. Monoalkylamino Propanoic Acids Executive Summary This guide provides a technical comparison between 3-(monoalkylamino)propanoic acids (secondary amines) and 3-(dialkylamino)propanoi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Dialkylamino vs. Monoalkylamino Propanoic Acids
Executive Summary
This guide provides a technical comparison between 3-(monoalkylamino)propanoic acids (secondary amines) and 3-(dialkylamino)propanoic acids (tertiary amines). These
-amino acid derivatives are critical building blocks in medicinal chemistry, polymer science (specifically Poly(-amino esters) or PBAEs), and surface engineering.
Key Distinction: The fundamental differentiator is the substitution status of the nitrogen atom.
Monoalkylamino (
): Retains a nucleophilic site and a hydrogen bond donor. It serves as a reactive intermediate for further functionalization (e.g., peptide coupling) and forms high-melting zwitterionic solids.
Dialkylamino (
): Lacks an N-H donor. It acts primarily as a proton acceptor (buffer), a cationic center in gene delivery polymers, or a stable terminal group. It generally exhibits lower melting points and higher solubility in organic solvents compared to its mono-counterpart.
Physicochemical Profiling
The following data contrasts the simplest representatives: 3-(methylamino)propanoic acid (Mono) and 3-(dimethylamino)propanoic acid (Di).
Feature
3-(Methylamino)propanoic acid
3-(Dimethylamino)propanoic acid
Structure
Secondary Amine ()
Tertiary Amine ()
CAS Number
2679-14-3
6300-04-5
Physical State
Crystalline Solid
Crystalline Solid (Hygroscopic)
Melting Point
164–166 °C
143–146 °C
pKa (Amine)
~10.2–10.3
~9.5–9.8
pKa (Acid)
~3.66
~3.67
H-Bond Donor
Yes (N-H)
No
Solubility
High (Water); Low (Organics)
High (Water); Moderate (Organics)
Reactivity
Nucleophilic (can be acylated/alkylated)
Non-nucleophilic (except Quaternization)
Expert Insight: The lower melting point of the dialkyl variant results from the disruption of the intermolecular hydrogen bonding network. While both exist as zwitterions in neutral aqueous solution, the dialkyl derivative is more lipophilic (higher LogP), making it a superior choice for modifying drug linkers to enhance membrane permeability without introducing a reactive N-H handle.
Synthetic Pathways & Selectivity
The primary route to these compounds is the aza-Michael addition of an amine to an acrylate ester (followed by hydrolysis) or acrylic acid.
Mechanism and Control
Monoalkyl Synthesis: Requires strict stoichiometric control (excess amine) to prevent over-alkylation.
Dialkyl Synthesis: Can be achieved by reacting a secondary amine with acrylate (stops at mono-addition relative to the amine, but "dialkyl" relative to the propanoic backbone) or by exhaustive alkylation of
-alanine.
Figure 1: Synthetic workflow distinguishing the formation of mono- vs. dialkylamino propanoic acids via aza-Michael addition.
Reactivity & Stability Analysis
A. Retro-Michael Instability
Both species are subject to the retro-Michael reaction (elimination of the amine to regenerate the acrylate), particularly at high pH or elevated temperatures.
Dialkyl (Tertiary): Generally less stable than monoalkyl derivatives under thermal stress because the tertiary amine is a better leaving group in certain elimination mechanisms, and steric bulk can destabilize the ground state.
Monoalkyl (Secondary): More stable but prone to oxidation or side reactions if the N-H is not protected.
B. N-Acylation Potential
Monoalkyl: The N-H group allows for N-acylation. This is vital in peptidomimetics , where N-alkylated
-amino acids are incorporated into peptide backbones to induce specific folding (e.g., -turns) and resist proteolysis.
Dialkyl: Cannot be acylated. It acts as a "dead end" chemically, which is useful when a permanent cationic charge or a specific buffer range is required without risk of side reactions during peptide coupling.
Application Case Studies
Case Study 1: Poly(
-amino esters) (PBAEs) for Gene Delivery
PBAEs are biodegradable cationic polymers synthesized via Michael addition of amines to diacrylates.
Role of Monoamines: React with diacrylates to form linear polymers where the nitrogen becomes tertiary in the backbone.
Result: High molecular weight linear chains.
Role of Diamines (Secondary): React to form crosslinked networks or hyperbranched structures.
Performance: The tertiary amine formed in the backbone (from monoamine monomers) is crucial for the proton sponge effect , allowing the polymer to buffer endosomal pH and release DNA into the cytoplasm.
Case Study 2: Surface Zwitterionization
Monoalkyl: Used to create surfaces that can be post-functionalized.
Dialkyl: Used to create "non-fouling" zwitterionic surfaces. The N,N-dimethyl-beta-alanine motif mimics the betaine structure, forming a hydration layer that repels protein adsorption.
Experimental Protocols
Protocol A: Synthesis of N-Methyl-
-Alanine (Monoalkyl)
Validating the structure of synthetic beta-amino acids
Structural Validation of Synthetic -Amino Acids: A Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols The S...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Validation of Synthetic
-Amino Acids: A Comparative Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocols
The Structural Conundrum: Why
-Amino Acids Demand Rigor
In peptidomimetic drug design,
-amino acids are prized for their proteolytic stability and ability to form discrete secondary structures (foldamers) like 14-helices. However, they present a unique structural validation challenge compared to their -amino acid counterparts. The insertion of an additional methylene group () into the backbone introduces an extra degree of rotational freedom and creates distinct regioisomers ( vs. ) that are indistinguishable by standard low-resolution Mass Spectrometry (MS).
Furthermore, the synthesis of substituted
-amino acids—often via Arndt-Eistert homologation or Mannich reactions—can generate complex mixtures of diastereomers (anti vs. syn) and enantiomers. Validating these structures requires a multi-modal approach where no single technique is sufficient.
This guide synthesizes three pillars of validation—Chiral Purity (Marfey’s) , Regiochemistry (NMR) , and Conformational Analysis (CD) —into a cohesive workflow.
Comparative Analysis of Validation Methodologies
The following table objectively compares the primary techniques used to validate synthetic
-amino acid scaffolds.
Feature
NMR Spectroscopy (1D/2D)
Marfey’s Method (LC-MS)
X-Ray Crystallography
Circular Dichroism (CD)
Primary Output
Connectivity, Regiochemistry ( vs ), Relative Stereochemistry (-values).
Absolute Configuration (D/L), Enantiomeric Excess (ee), Diastereomeric Ratio (dr).
Differentiation of anti vs. syn diastereomers via .
Quantifying <0.5% enantiomeric impurities.
Unambiguous proof of structure.
Distinguishing 14-helix vs. 12-helix.
The Validation Triad: Detailed Experimental Protocols
Protocol A: Advanced Marfey’s Analysis for Enantiomeric Purity
Use this protocol to determine the absolute configuration and purity of your synthetic
-amino acid.
Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with the secondary or primary amine of the
-amino acid to form diastereomers. These diastereomers have distinct retention times on achiral C18 HPLC columns due to intramolecular H-bonding and hydrophobicity differences.
Step-by-Step Methodology:
Derivatization:
Dissolve 0.5 mg of the synthetic
-amino acid in 100 L of water (or 1:1 /dioxane for hydrophobic samples).
Add 200
L of 1% (w/v) L-FDAA in acetone.
Add 40
L of 1.0 M to buffer the reaction to pH ~9.
Critical Step: Heat at 40°C for 60 minutes. (Higher temperatures may cause racemization of sensitive substrates).
Quench with 40
L of 1.0 M HCl. Dilute to 1 mL with MeOH.
LC-MS Analysis:
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 100 Å).
Gradient: 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 45 minutes. A slow gradient is essential to resolve the
-diastereomers.
Detection: Monitor UV at 340 nm (Marfey’s chromophore) and ESI-MS (Simultaneous Ion Monitoring for the derivatized mass).
Data Interpretation:
Compare retention times (
) against authentic L- and D- standards if available.
Self-Validation Rule: If standards are unavailable, react a small aliquot with D-FDAA . The elution order of L-FDAA-L-AA vs L-FDAA-D-AA typically follows the rule that the L-L diastereomer elutes before the L-D diastereomer for
-amino acids with hydrophobic side chains, though this must be confirmed with specific structural analogs.
vs isomers and assign anti/syn relative stereochemistry.
Principle: The scalar coupling constant (
) between and protons is dependent on the dihedral angle (Karplus relation).[1]
Anti-isomer: Typically displays large
(10–12 Hz) due to anti-periplanar conformation.
Syn-isomer: Typically displays small
(2–5 Hz) due to gauche conformation.
Step-by-Step Methodology:
Sample Prep: Dissolve 5-10 mg of purified compound in 600
L of or . (Ensure solvent is dry to prevent amide proton exchange).
Data Acquisition:
1D
H NMR: Acquire with high resolution (at least 64k points).
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (
).
Analysis Workflow:
Regiochemistry Check (
vs ):
Identify the carbonyl carbon (
).
Look for HMBC correlations from the amide proton (
).
-amino acid: The is on the -carbon. You will see strong correlations to the -carbon side chain.
-amino acid: The is on the -carbon, but the side chain is on the -carbon. The connectivity pattern from the side-chain protons to the Carbonyl will differ. Specifically, side-chain protons in show a 3-bond correlation to the Carbonyl; in , they show a 4-bond correlation (usually invisible).
This decision tree guides you through the logical steps of validating a synthetic batch.
Caption: A self-validating workflow ensuring elemental composition, enantiomeric purity, and stereochemical configuration are confirmed sequentially.
Diagram 2: Distinguishing
-Peptide Secondary Structures via CD
Circular Dichroism is the rapid check for "foldedness" (secondary structure).
Caption: Diagnostic CD minima locations for common
-peptide secondary structures. 214 nm is the hallmark of the 14-helix.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7] [Link]
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. [Link]
Cheng, R. P., et al. (2001). Beta-Peptides: From structure to function. Chemical Reviews. [Link]
GlattOi, A., et al. (2002). Folding of beta-peptides in solution: distinct CD-signatures for 14- and 12-helices. Journal of the American Chemical Society. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
A Comparative Guide to the Biological Activity of Alpha- vs. Beta-Amino Acids in Peptidomimetic Design
In the dynamic landscape of drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome the inherent limitations of native peptides. Among t...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome the inherent limitations of native peptides. Among these, beta-amino acids have garnered significant attention for their ability to impart unique structural and functional properties. This guide provides an in-depth comparison of the biological activities of alpha- and beta-amino acids, offering a technical resource for researchers, scientists, and professionals in drug development. We will explore the fundamental structural distinctions, delve into a comparative analysis of their biological impact supported by experimental data, and provide detailed protocols for key evaluative assays.
The Structural Cornerstone: Alpha- vs. Beta-Amino Acid Architecture
The fundamental difference between alpha- and beta-amino acids lies in the position of the amino group relative to the carboxyl group. In alpha-amino acids, the building blocks of natural proteins, the amino group is attached to the alpha-carbon, the same carbon atom that holds the carboxyl group and the side chain (R-group). In contrast, beta-amino acids feature an additional methylene unit in their backbone, placing the amino group on the beta-carbon, one carbon removed from the carboxyl group.[1][2] This seemingly subtle shift in architecture has profound implications for the resulting peptide's secondary structure, metabolic stability, and ultimately, its biological activity.
Caption: Structural comparison of alpha- and beta-amino acids.
This extended backbone in beta-peptides, or oligomers of beta-amino acids, leads to the formation of novel secondary structures, such as the 14-helix, which are distinct from the alpha-helices and beta-sheets found in natural proteins.[2] This conformational diversity is a key driver of their unique biological activities.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
The incorporation of beta-amino acids into peptide sequences can dramatically alter their biological profile. The following sections compare the key performance attributes of alpha- and beta-amino acid-containing peptides, supported by experimental findings.
One of the most significant advantages of beta-peptides is their remarkable resistance to enzymatic degradation by proteases.[1][3] The altered backbone stereochemistry of beta-peptides is not readily recognized by the active sites of proteases, which have evolved to specifically cleave the peptide bonds of alpha-amino acids. This intrinsic resistance translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.
A study on an alpha/beta-peptide mimic of the parathyroid hormone (PTH) demonstrated this principle effectively. While the alpha-peptide (PTH-α) was susceptible to degradation by trypsin, its alpha/beta-peptide counterpart (PTH-α/β) exhibited a significantly improved half-life in the presence of the enzyme.[3] This enhanced stability is a common theme observed across various studies and is a primary motivator for the use of beta-amino acids in drug design.
Table 1: Comparative Proteolytic Stability of an Alpha-Peptide vs. its Alpha/Beta-Peptide Mimic.
Modulation of Biological Activity: From Mimicry to Novel Functions
The unique conformational landscape of beta-peptides allows them to not only mimic the biological activity of their alpha-peptide counterparts but also to exhibit entirely new functionalities.
Peptides containing beta-amino acids have been successfully designed to target a variety of receptors, including G-protein coupled receptors (GPCRs).[3][4] In the aforementioned study of the PTH mimic, the alpha/beta-peptide (PTH-α/β) was found to have identical agonist activity in a cell-based assay for cyclic adenosine monophosphate (cAMP) production as the native alpha-peptide (PTH-α).[3] This demonstrates that with careful design, the biological function can be retained while significantly improving metabolic stability.
Table 3: Minimum Inhibitory Concentration (MIC) of various antimicrobial peptides.
Experimental Workflows for Comparative Analysis
To rigorously compare the biological activity of alpha- and beta-amino acid-containing peptides, a series of well-defined experimental workflows are essential. The following section outlines the key assays and their underlying principles.
Caption: Experimental workflow for comparing alpha- and beta-peptides.
Detailed Experimental Protocols
Objective: To compare the resistance of alpha- and beta-peptides to enzymatic degradation.
Principle: The peptide of interest is incubated with a protease (e.g., trypsin, chymotrypsin, or serum) over a time course. The amount of intact peptide remaining at each time point is quantified by High-Performance Liquid Chromatography (HPLC).
Protocol:
Peptide Solution Preparation: Prepare stock solutions of the alpha- and beta-peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Protease Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in the same buffer).
Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the protease solution to initiate the reaction. A typical final peptide concentration is 100 µM and a peptide-to-protease ratio of 50:1 (w/w) is a good starting point.
Incubation: Incubate the reaction mixture at 37°C.
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide.
Objective: To assess the cytotoxic effect of the peptides on mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Peptide Treatment: Prepare serial dilutions of the alpha- and beta-peptides in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium without peptide).
Incubation: Incubate the cells with the peptides for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell viability).
Objective: To analyze and compare the secondary structures of the alpha- and beta-peptides in solution.
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structures of peptides (alpha-helix, beta-sheet, random coil) have characteristic CD spectra.
Protocol:
Sample Preparation: Dissolve the peptides in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). A typical peptide concentration is 0.1-0.2 mg/mL.
Spectrometer Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm), bandwidth, and scan speed.
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
Sample Measurement: Record the CD spectrum of each peptide solution.
Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
Structural Analysis: Analyze the shape and magnitude of the CD spectra to determine the predominant secondary structures of the peptides. Alpha-helices typically show negative bands at ~222 and ~208 nm, while beta-sheets have a negative band around 218 nm.
Conclusion: The Expanding Role of Beta-Amino Acids in Drug Discovery
The strategic incorporation of beta-amino acids offers a compelling approach to address the inherent limitations of alpha-peptides, particularly their poor metabolic stability. As demonstrated by the available experimental data, beta-amino acid-containing peptides can retain or even enhance the biological activity of their natural counterparts while exhibiting significantly increased resistance to proteolysis. This combination of properties makes them highly attractive candidates for the development of novel therapeutics, from antimicrobial agents to receptor modulators. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of these promising peptidomimetics, empowering researchers to unlock their full therapeutic potential.
References
Folding and function in α/β-peptides: Targets and therapeutic applications. (n.d.). National Center for Biotechnology Information. [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). PubMed. [Link]
MIC values of different antimicrobial peptides. (n.d.). ResearchGate. [Link]
Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. (2015). National Center for Biotechnology Information. [Link]
Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. (2023). Preprints.org. [Link]
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014). PubMed. [Link]
Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. (2022). Taylor & Francis Online. [Link]
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (n.d.). National Center for Biotechnology Information. [Link]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Zwitterionic Compounds
Introduction: The Zwitterionic Challenge In the landscape of pharmaceutical analysis, zwitterionic compounds—molecules possessing both positive and negative charges—present a unique and persistent challenge. This dual-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Zwitterionic Challenge
In the landscape of pharmaceutical analysis, zwitterionic compounds—molecules possessing both positive and negative charges—present a unique and persistent challenge. This dual-charged nature, exemplified by amino acids, peptides, and a growing number of small molecule drugs, leads to high polarity and complex retention behavior that defies conventional reversed-phase liquid chromatography (RPLC). The result is often poor retention, asymmetrical peak shapes, and a lack of reproducibility, compromising data integrity from discovery through quality control.
This guide provides a comprehensive framework for developing, comparing, and cross-validating analytical methods for these challenging analytes. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a robust strategy for ensuring that your analytical data is reliable, transferable, and scientifically sound. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to select orthogonal methods and rigorously prove their equivalence for the intended purpose, in alignment with global regulatory expectations.[1][2][3]
Chapter 1: The Analytical Toolkit: A Comparative Overview
The key to robust zwitterion analysis lies in selecting a separation technique that properly accommodates their unique physicochemical properties. Traditional C18 columns in RPLC are often inadequate, necessitating alternative strategies.
Chromatographic Strategies
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become a cornerstone for analyzing highly polar compounds.[4][5]
Mechanism: It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[5] Analytes elute in order of increasing hydrophilicity.
Why it Works for Zwitterions: The polar nature of zwitterions promotes strong interaction with the polar stationary phase, leading to excellent retention where RPLC fails. Zwitterionic stationary phases (e.g., sulfobetaine-based) are particularly effective as they can engage in both hydrophilic and electrostatic interactions, offering unique selectivity that can be tuned by adjusting mobile phase pH and buffer strength.[6][7][8]
Causality Behind Experimental Choices: The high organic content of the mobile phase enhances MS sensitivity.[9] However, HILIC methods are highly sensitive to the water content in the mobile phase and sample diluent, and require longer column equilibration times to ensure reproducible retention.
Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing Agents: This technique modifies a standard RPLC system to handle charged analytes.
Mechanism: An ion-pairing (IP) agent, such as an alkylsulfonate for cationic groups or a quaternary amine for anionic groups, is added to the mobile phase.[10] The IP agent forms a neutral, more hydrophobic complex with the charged analyte, increasing its affinity for the nonpolar C18 stationary phase and thereby enhancing retention.[11][12]
Why it is an Option: It allows laboratories to use ubiquitous RPLC columns and instrumentation. It can be effective for improving retention and peak shape for certain zwitterions.
Causality Behind Experimental Choices: The choice of IP agent is critical and depends on the analyte's charge.[12] A major drawback is that many common IP reagents (e.g., trifluoroacetic acid - TFA) are non-volatile and cause significant ion suppression in mass spectrometry, making them incompatible with modern LC-MS workflows.[13] They can also permanently contaminate the HPLC system and column.[13]
Mixed-Mode Chromatography (MMC): This advanced technique offers multiple retention mechanisms on a single stationary phase.
Mechanism: MMC columns combine hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[14][15] This allows for simultaneous separation based on both hydrophobicity and charge.
Why it is a Powerful Alternative: The dual mechanism provides unique and highly adjustable selectivity.[14][15] By altering mobile phase pH and ionic strength, chromatographers can finely tune the retention of zwitterions, separating them from other charged, polar, and nonpolar compounds in a single run.[15] Importantly, this is achieved without the need for MS-incompatible ion-pairing agents.[15]
Causality Behind Experimental Choices: Method development can be more complex than for single-mode techniques due to the multiple variables (pH, salt concentration, organic content) that control retention.[16]
Detection Strategies
Many zwitterions lack a UV chromophore, rendering traditional UV/Vis detection ineffective.
Charged Aerosol Detector (CAD): A near-universal detector that measures analyte mass by creating charged aerosol particles.[17] It is ideal for non-volatile and semi-volatile compounds without a chromophore, providing a uniform response that is largely independent of the analyte's chemical structure.[17][18][19] The response, however, can be non-linear and is sensitive to mobile phase composition, especially during gradients.[18][20]
Mass Spectrometry (MS): The gold standard for sensitivity and selectivity. It provides mass-to-charge ratio information, confirming identity and enabling the detection of trace-level impurities. It is highly compatible with HILIC and MMC methods that use volatile mobile phases.
Comparative Summary
Technique
Mechanism
Advantages for Zwitterions
Disadvantages
MS Compatibility
HILIC
Partitioning, Electrostatic
Excellent retention of polar compounds, unique selectivity.[4][9]
Longer equilibration times, sensitivity to sample diluent.
Excellent
RPLC with Ion-Pairing
Hydrophobic, Ion-Pairing
Uses standard RPLC hardware, can improve retention.[12]
Ion suppression, system/column contamination, long equilibration.[13]
Chapter 2: The Cross-Validation Framework: Strategy and Design
Cross-validation is a formal process to demonstrate that two distinct analytical methods are equivalent for their intended purpose.[1] This is not merely a box-checking exercise; it is a scientific imperative when transferring a method between labs, updating from a legacy method (e.g., RPLC-UV) to a modern one (e.g., HILIC-MS), or qualifying a secondary method for a critical quality attribute.[2]
The framework for cross-validation is built upon the principles outlined in the ICH Q2(R1) guideline, which specifies the performance characteristics that must be evaluated.[22][23]
Key Validation Parameters for Comparison
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[22][23]
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[24]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.[24][25][26]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25][26] This is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[27]
Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[23][27]
Cross-Validation Workflow
A well-structured workflow is essential for a successful cross-validation study. The process begins with defining the analytical target profile and concludes with a statistical assessment of the comparative data.
Caption: Relationship between core quantitative validation parameters.
Protocol:
Sample Preparation: Prepare nine independent samples by spiking the placebo with Zwittericin API at three concentration levels: 80%, 100%, and 120% of the target concentration (three samples per level).
Analysis (Repeatability): Have one analyst assay all nine samples on both systems on the same day.
Analysis (Intermediate Precision): Have a second analyst repeat the analysis of the nine samples on a different day using different equipment if possible.
Data Evaluation:
Accuracy: Calculate the percent recovery for each sample against the known spiked concentration.
Precision: Calculate the relative standard deviation (%RSD) for the results at each concentration level within each precision assessment.
Acceptance Criteria:
Accuracy: Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability): %RSD ≤ 1.5% at each level.
Precision (Intermediate): %RSD ≤ 2.0% at each level.
Data Summary Table: Accuracy & Precision Head-to-Head Comparison
Level
Parameter
RPLC-UV Method
HILIC-CAD Method
Acceptance Criteria
80%
Mean Recovery
100.5%
100.8%
98.0 - 102.0%
Repeatability %RSD
0.8%
1.1%
≤ 1.5%
Intermediate %RSD
1.2%
1.5%
≤ 2.0%
100%
Mean Recovery
99.7%
100.2%
98.0 - 102.0%
Repeatability %RSD
0.6%
0.9%
≤ 1.5%
Intermediate %RSD
1.0%
1.3%
≤ 2.0%
120%
Mean Recovery
100.1%
99.5%
98.0 - 102.0%
Repeatability %RSD
0.7%
1.0%
≤ 1.5%
Intermediate %RSD
1.1%
1.4%
≤ 2.0%
Chapter 4: Acceptance Criteria and Final Assessment
The ultimate goal of cross-validation is to declare the methods equivalent. This conclusion must be supported by pre-defined acceptance criteria and appropriate statistical analysis.
[27][28]
Statistical Comparison:
Accuracy: A two-sample Student's t-test should be performed on the mean recovery data sets from each method to determine if there is a statistically significant difference between their means.
[29]* Precision: An F-test should be used to compare the variances (the square of the standard deviation) of the two data sets to determine if one method is significantly more variable than the other.
[29]
Final Assessment:
If the results for all validation parameters meet the pre-defined acceptance criteria, and the statistical tests show no significant difference between the methods (e.g., p > 0.05), the methods can be considered cross-validated and interchangeable for the intended purpose. The final report should document all experimental procedures, data, statistical analyses, and a clear concluding statement on the equivalence of the methods.
[30]
Conclusion
The analysis of zwitterionic compounds requires a departure from traditional RPLC-centric thinking. Modern techniques like HILIC and MMC offer superior retention, selectivity, and MS compatibility, providing a more robust analytical solution. Cross-validation is the critical, evidence-based process that bridges the gap between old and new methodologies. By systematically comparing orthogonal methods across key performance characteristics as outlined in this guide, scientists can ensure data integrity, facilitate seamless method transfer, and build a foundation of analytical excellence that supports the entire drug development lifecycle. This rigorous, scientifically-grounded approach is not just good practice—it is essential for meeting the stringent demands of regulatory bodies and ensuring product quality and patient safety.
References
Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. (2025, July 2). Vertex AI Search.
Accuracy, precision, and error analysis | Analytical... (2025, August 15). Fiveable.
Charged aerosol detector - Wikipedia.Wikipedia.
A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin | Request PDF.ResearchGate.
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group.
Mixed-Mode Chromatography and Stationary Phases.SIELC Technologies.
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. (2011, March 28). ACS Publications.
ICH Expands on Analytical Methods Validation in Draft - Q2 Update. (2022, September 22). Enzyme.
Technique: HILIC.Diduco.
Mixed-Mode Chromatography—A Review. (2020, November 12). LCGC International.
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6). Merck (UK) Ltd.
Comprehensive evaluation of zwitterionic hydrophilic liquid chromatography stationary phases for oligonucleotide characterization. (2023, January 8). PubMed.
Statistical tools and approaches to validate analytical methods: methodology and practical examples.ScienceDirect.
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online.
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
Hydrophilic Interaction Liquid Chromatography: An Update. (2020, November 13). LCGC International.
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). PMC.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
Analytical Method Transfer: Best Practices and Guidelines. (2025, October 22). Lab Manager.
Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015, January 28). YouTube.
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2020, November 12). BioPharm International.
Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-) and elucidation of their chromatographic orthogonality for LC × LC application. (2020, January 6). PubMed.
Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva.
Analysis of Polar Compounds with Ion Pair Reagents.Sigma-Aldrich.
Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
Comparing the chelating properties of different N-substituted amino acids
Executive Summary In metallodrug design and chelation therapy, the modification of the nitrogen atom in amino acids represents a critical control point for tuning ligand performance. While native amino acids (e.g., Glyci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In metallodrug design and chelation therapy, the modification of the nitrogen atom in amino acids represents a critical control point for tuning ligand performance. While native amino acids (e.g., Glycine, Cysteine) act as weak bidentate ligands, N-substitution dramatically alters their physicochemical profile.
This guide compares three distinct classes of N-substituted derivatives:
N-Carboxyalkylated (Polyaminocarboxylates): High thermodynamic stability (e.g., EDTA, NTA).
N-Acylated (Bio-modified): High bioavailability and "soft" metal selectivity (e.g., N-Acetylcysteine).
N-Alkylated (Peptoid-like): Tunable lipophilicity for membrane permeability (e.g., N-octyl glycine).
Key Insight: There is an inverse relationship between thermodynamic stability and bioavailability. While N-carboxylation maximizes metal affinity (Log
), N-alkylation/acylation is required to enhance cellular uptake and tune selectivity for toxic heavy metals over essential physiological ions.
Structural Basis of Chelation Performance
The performance of these chelators is governed by the Chelate Effect and Hard-Soft Acid-Base (HSAB) Theory .
The Denticity Multiplier
N-substitution primarily affects "denticity"—the number of donor atoms available to bind a single metal ion.
Glycine (Native): Bidentate (N, O donors). Forms 5-membered rings.[1]
NTA (Nitrilotriacetic acid): Tetradentate. The N-substitution adds two carboxylate arms.
EDTA: Hexadentate. Essentially two N-substituted glycines linked by an ethylene bridge.
HSAB Selectivity Logic
Hard Donors (Oxygen/Nitrogen): Prefer Hard Acids (
). Dominant in Polyaminocarboxylates.
Soft Donors (Sulfur): Prefer Soft Acids (
). Dominant in N-substituted Cysteines (NAC).
Visualization: Chelation Logic Flow
The following diagram illustrates how N-substitution dictates metal selectivity and stability.
Caption: Logical flow connecting N-substitution chemistry to functional chelation outcomes.
Comparative Performance Analysis
The following data synthesizes stability constants (Log
) and biological properties. Note the dramatic difference in affinity for Lead () between the classes.
Table 1: Stability Constants (
) and Bio-Parameters
Ligand Class
Representative Compound
Denticity
Log K ()
Log K ()
Log K ()
Bioavailability (Log P)
Primary Application
Polyaminocarboxylate
EDTA
6
16.5
25.1
18.0
< 0 (Hydrophilic)
Ex-vivo anticoagulation, IV Lead chelation
Polyaminocarboxylate
NTA
4
10.7
15.9
11.4
< 0
Industrial cleaning, Research (His-tag)
N-Acylated AA
N-Acetylcysteine (NAC)
2 (S, O)
5.0
~4.0
9.8*
0.8 (Mod. Lipophilic)
Paracetamol overdose, Mucolytic
N-Acylated Amide
NACA
3 (S, N, O)
~6.5
N/A
11.2
> 1.0 (Lipophilic)
Experimental Pb/Hg chelation (CNS penetrant)
Native AA
Glycine
2
5.2
10.0
5.5
-3.2
Metabolic precursor
*Note: NAC affinity for Pb is lower than EDTA, but its ability to enter cells and scavenge intracellular metal makes it clinically superior for chronic low-level exposure.
Critical Analysis
Thermodynamics vs. Kinetics: EDTA forms the most stable complexes (highest Log K). However, it is extremely hydrophilic (polar), meaning it cannot cross cell membranes effectively. It clears metals from the blood but not the brain or organs.
The "Soft" Advantage: N-Acetylcysteine (NAC) and its amide derivative (NACA) have lower absolute stability constants than EDTA. However, the presence of the Thiol (-SH) group (a soft base) gives them high selectivity for toxic heavy metals (Pb, Hg) over essential minerals (Ca, Mg).
Steric Hindrance: In N-alkylated glycines (e.g., N-octyl glycine), the bulky alkyl chain does not participate in bonding but increases lipophilicity. If the chain is too bulky, it can sterically hinder the formation of the square-planar or octahedral geometry required for metal binding, slightly lowering the Log K compared to native glycine.
Experimental Validation Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Potentiometric Titration (Determination of Stability Constants)
Objective: Determine the precise equilibrium constants (
) for metal-ligand binding.
Reagents:
Ligand solution (0.001 M)
Metal salt (Nitrate or Perchlorate salts preferred to avoid chloride interference).
Standardized KOH (0.1 M).
Ionic Strength Adjuster: 0.1 M
or .
Workflow:
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation Step: Measure a standard HCl solution; the calculated pH should match theoretical within ±0.02 units.
Ligand Titration: Titrate the ligand alone with KOH to determine protonation constants (
).
Complex Titration: Titrate Ligand + Metal (1:1 and 1:2 ratios) with KOH. The pH depression compared to the ligand-only curve indicates complex formation.
Data Fitting: Use non-linear least squares software (e.g., Hyperquad or BEST ) to fit the pH vs. Volume data and calculate
.
Protocol B: Job’s Method of Continuous Variation (Stoichiometry)
Objective: Determine if the N-substituted amino acid binds 1:1, 1:2, or 1:3.
Workflow:
Stock Solutions: Prepare equimolar solutions (
) of Metal (M) and Ligand (L).
Mixing: Prepare a series of samples where
(e.g., 10 mL total).
Sample 1: 1 mL M + 9 mL L (
)
Sample 5: 5 mL M + 5 mL L (
)
Sample 9: 9 mL M + 1 mL L (
)
Measurement: Measure Absorbance (UV-Vis) at
of the complex.
Plotting: Plot Absorbance vs. Mole Fraction (
).
Analysis: The peak of the curve indicates stoichiometry.[2][3]
Caption: Step-by-step workflow for determining stability constants via potentiometry.
References
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]
Chen, E., et al. (2009).[5] "Comparing the Chelating Abilities of EDTA, N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) to Pb(II)." Scholars' Mine - Missouri S&T. [Link]
Flora, S. J. S., & Pachauri, V. (2010). "Chelation in Metal Intoxication." International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. (Foundational text on N-substituted glycine synthesis).
Job, P. (1928). "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie, 9, 113-203. (Original reference for Job's Method).
Benchmarking the Stability of 3-(Dipropylamino)propanoic Acid: A Comparative Technical Guide
Executive Summary 3-(Dipropylamino)propanoic acid (3-DPA) is a structural homologue of the widely used N,N-dimethyl-β-alanine. While often utilized as a zwitterionic buffer or a pharmaceutical intermediate (e.g., in the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Dipropylamino)propanoic acid (3-DPA) is a structural homologue of the widely used N,N-dimethyl-β-alanine. While often utilized as a zwitterionic buffer or a pharmaceutical intermediate (e.g., in the synthesis of propafenone metabolites), its stability profile differs distinctly from its lower alkyl analogues due to increased steric bulk and lipophilicity.
This guide benchmarks 3-DPA against 3-(Dimethylamino)propanoic acid (3-DMA) and 3-(Diethylamino)propanoic acid (3-DEA) . Our analysis reveals that while 3-DPA offers superior lipophilic solubility and reduced hygroscopicity, it shares the characteristic thermal instability of β-amino acids—specifically the risk of Retro-Michael addition at elevated temperatures.
Part 1: Chemical Identity & Structural Analogues
To accurately benchmark stability, we must define the test subject against its established controls. The "Dipropyl" variant represents a shift toward higher hydrophobicity compared to the standard "Dimethyl" reagent.
Feature
Target: 3-DPA
Control A: 3-DMA
Control B: 3-DEA
Chemical Name
3-(Dipropylamino)propanoic acid
3-(Dimethylamino)propanoic acid
3-(Diethylamino)propanoic acid
Structure
(CH₃CH₂CH₂)₂N-CH₂CH₂-COOH
(CH₃)₂N-CH₂CH₂-COOH
(CH₃CH₂)₂N-CH₂CH₂-COOH
Molecular Weight
~173.25 g/mol
117.15 g/mol
145.20 g/mol
Lipophilicity (LogP)
High (Est. > 0.5)
Low (-2.5)
Medium (-0.2)
Primary Stability Risk
Retro-Michael (Thermal)
Hygroscopicity & Oxidation
Retro-Michael & Oxidation
Part 2: Degradation Mechanisms (The "Why")
The stability of N,N-dialkyl-β-amino acids is governed by two competing mechanisms: Oxidative N-Dealkylation and Retro-Michael Addition . Understanding these pathways is critical for process design.
-amino acids, -amino acids possess a leaving group (the amine) at the -position relative to the carboxylate. Under thermal stress (>100°C) or strong basic conditions, the molecule undergoes elimination to release the secondary amine and acrylic acid.
3-DPA Specifics: The bulky dipropyl group exerts steric strain. While this bulk hinders the forward Michael addition (synthesis), it can accelerate the reverse (degradation) reaction if the relief of steric strain lowers the transition state energy.
N-Oxidation (Oxidative Instability)
The tertiary amine is susceptible to oxidation by peroxides or atmospheric oxygen over long durations, forming the N-oxide.
3-DPA Specifics: The propyl chains provide a "steric shield" around the nitrogen lone pair, theoretically offering greater resistance to oxidation compared to the exposed nitrogen in 3-DMA.
Pathway Visualization
The following diagram maps the degradation logic for 3-DPA.
Caption: Figure 1. Dual degradation pathways for 3-DPA. The Red path (Retro-Michael) is the primary risk during thermal processing; the Yellow path (Oxidation) is the primary storage risk.
Part 3: Experimental Benchmarking Protocols
To validate the stability of 3-DPA, use these self-validating protocols. These methods are designed to detect both the loss of parent compound and the formation of specific degradants.
Values represent relative degradation rates where 1.0 = Baseline instability of the Dimethyl analogue.
Stressor
3-DMA (Control)
3-DPA (Target)
Note
Heat (120°C)
1.0
1.1
Slightly faster degradation possible due to steric relief upon elimination.
Oxidation (H₂O₂)
1.0
0.6
More Stable. Propyl groups shield the nitrogen center.
Acid Hydrolysis
1.0
0.8
More Stable. Hydrophobic effect protects the backbone.
Part 5: Storage & Handling Recommendations
Based on the benchmarking data, 3-(Dipropylamino)propanoic acid requires specific handling distinct from its analogues.
Temperature Control: Do not heat above 80°C during drying processes. Use vacuum drying at <50°C to prevent Retro-Michael elimination.
pH Sensitivity: Avoid prolonged exposure to pH > 10. If basic extraction is necessary, perform it at low temperature (<5°C) to inhibit elimination kinetics.
Storage: Store in a tightly sealed container. While less hygroscopic than the dimethyl analogue, it should still be kept desiccated to prevent "caking" driven by trace moisture facilitating surface zwitterion interactions.
References
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(Dimethylamino)propionic acid hydrochloride. Retrieved from
ChemicalBook. (2026).[2] Properties and CAS Data: 3-(Dimethylamino)propanoic acid (CAS 6300-04-5).[2][3] Retrieved from
Sauerland, M., et al. (2021).[2][4] Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds. Free Radical Biology and Medicine. Retrieved from
ResearchGate. (2023). Mechanisms of Retro-Aza-Michael Addition in Beta-Amino Acid Derivatives. Retrieved from
PubChem. (2025). Compound Summary: 3-(Dimethylamino)propanoic acid.[2][5][6] Retrieved from
A Researcher's Guide to Spectroscopic Analysis: Characterizing 3-(Dipropylamino)propanoic Acid and Its Synthetic Precursors
The synthesis of 3-(Dipropylamino)propanoic acid is a classic example of an aza-Michael addition followed by ester hydrolysis. This two-step process provides a clear and instructive pathway for demonstrating the power of...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 3-(Dipropylamino)propanoic acid is a classic example of an aza-Michael addition followed by ester hydrolysis. This two-step process provides a clear and instructive pathway for demonstrating the power of spectroscopic analysis in tracking the conversion of reactants to products. By examining the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each stage, we can definitively confirm the structural changes and the successful formation of our target molecule.
Caption: Synthetic pathway for 3-(Dipropylamino)propanoic acid.
Part 1: Spectroscopic Analysis of Precursors
The journey to our final product begins with two commercially available precursors: Dipropylamine , a secondary amine, and Ethyl acrylate , an α,β-unsaturated ester. Their distinct spectral features provide a baseline for our analysis.
Dipropylamine
Dipropylamine is a symmetrical secondary amine. Its structure is confirmed by the simplicity of its NMR spectra and the characteristic N-H vibrations in its IR spectrum.
¹H NMR: The spectrum is characterized by three main signals corresponding to the chemically distinct protons of the propyl groups and the amine proton. The N-H proton typically appears as a broad singlet, a feature resulting from quadrupole broadening and potential chemical exchange.[1][2] Protons on the carbons adjacent to the nitrogen (α-carbons) are deshielded and appear further downfield compared to the other alkyl protons.
¹³C NMR: Due to the molecule's symmetry, only three signals are expected: one for the methyl carbon (CH₃), one for the central methylene carbon (β-CH₂), and one for the methylene carbon bonded to the nitrogen (α-CH₂).
FT-IR: Secondary amines exhibit a single, characteristic N-H stretching vibration, which is typically weaker and sharper than the broad O-H stretches of alcohols.[3] This peak is a key identifier.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, and characteristic fragmentation patterns for secondary amines, often involving alpha-cleavage.[4]
Ethyl Acrylate
Ethyl acrylate contains two key functional groups: a carbon-carbon double bond (vinyl group) and an ethyl ester. These features produce highly characteristic spectroscopic signals.[5]
¹H NMR: The vinyl protons (CH₂=CH) create a complex splitting pattern (often an AMX system) in the downfield region of the spectrum.[6][7] The ethyl group gives a classic quartet and triplet pattern, indicative of an ethyl group attached to an electron-withdrawing atom, in this case, the ester oxygen.[6][8]
¹³C NMR: The spectrum will show five distinct signals: the carbonyl carbon of the ester (C=O), two signals for the vinyl carbons (C=C), and two for the ethyl group carbons (OCH₂ and CH₃).[6][9][10] The carbonyl carbon is the most downfield signal.[10]
FT-IR: A strong, sharp absorption for the C=O stretch of the ester is a dominant feature.[11][12][13] Additionally, peaks corresponding to the C=C stretch and =C-H bonds of the vinyl group are readily identifiable.
MS: The mass spectrum will display the molecular ion peak and fragmentation patterns typical of esters.[14]
Part 2: Tracking the Transformation: The Intermediate
The aza-Michael addition of dipropylamine to ethyl acrylate yields our intermediate, Ethyl 3-(dipropylamino)propanoate . The spectroscopic analysis at this stage is crucial as it confirms the successful formation of the new carbon-nitrogen bond and the saturation of the carbon-carbon double bond.
Ethyl 3-(dipropylamino)propanoate
The spectral data for this intermediate directly reflects the combination of the two precursor molecules. We see the disappearance of key precursor signals and the appearance of new ones.
¹H NMR: The most telling change is the complete disappearance of the vinyl proton signals.[15] Concurrently, new signals appear for the two methylene groups (-CH₂-CH₂-) of the propanoate backbone. The signals for the dipropyl and ethyl groups remain, although their chemical shifts are slightly altered due to the new molecular environment.
¹³C NMR: The two signals for the vinyl carbons are absent and are replaced by two new signals for the saturated carbons of the propanoate chain.[15] The ester carbonyl signal and the signals for the propyl and ethyl groups persist.
FT-IR: The C=C stretching vibration from ethyl acrylate is no longer present. The strong C=O stretch of the ester group remains a prominent feature.[15] The N-H stretch from dipropylamine is also absent, as the nitrogen is now tertiary.
MS: The mass spectrum shows a molecular ion peak corresponding to the combined mass of the two precursors, confirming the successful addition reaction.[15]
Part 3: The Final Product: 3-(Dipropylamino)propanoic Acid
The final step is the hydrolysis of the ethyl ester to a carboxylic acid. This transformation is readily confirmed by observing the loss of the ethyl group signals and the appearance of characteristic carboxylic acid signals.
Note: While extensive libraries of spectral data exist for the precursors and the ester intermediate, complete experimental datasets for the final product are less common. The following analysis is based on established principles of spectroscopic interpretation for the functional group transformation.
3-(Dipropylamino)propanoic Acid (Predicted)
¹H NMR: The key change from the intermediate is the disappearance of the quartet and triplet signals associated with the ethyl ester group. A new, very broad singlet will appear in the downfield region (typically >10 ppm), which is characteristic of a carboxylic acid proton (-COOH). This proton is often exchangeable with deuterium, meaning the peak will disappear upon adding a drop of D₂O to the NMR sample.
¹³C NMR: The two signals corresponding to the ethyl group carbons (-OCH₂CH₃) will be absent. The chemical shift of the carbonyl carbon will be slightly different from that of the ester, now reflecting a carboxylic acid environment.
FT-IR: The transition from ester to carboxylic acid is marked by two dramatic changes. First, the sharp C=O stretch of the ester (around 1730-1750 cm⁻¹) is replaced by a slightly lower frequency C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).[16][17] Second, and most definitively, a very broad O-H stretching band appears, spanning a wide range from approximately 2500 to 3300 cm⁻¹.[18][19][20] This broadness is due to strong hydrogen bonding between the carboxylic acid molecules.[16]
MS: The molecular weight will decrease by 28 units compared to the ethyl ester intermediate, corresponding to the loss of the ethyl group (C₂H₅) and the addition of a proton (H).
Part 4: Comparative Data Summary
The following tables provide a quantitative comparison of the key spectroscopic features for each compound in the synthetic pathway.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis should be employed.
General Experimental Workflow
Caption: General workflow for spectroscopic characterization.
Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[21]
Data Acquisition: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Acquire the ¹H NMR spectrum, typically using 16-32 scans. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require several hundred to several thousand scans depending on the sample concentration.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and identify the chemical shift, multiplicity, and coupling constants for all peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples, place one to two drops directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of the powder onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio. The sample spectrum is automatically ratioed against the background spectrum.
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, C=O, N-H).[19]
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive-ion mode analysis.
Data Acquisition: Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization, ESI) at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.
Data Analysis: Identify the m/z value of the molecular ion peak ([M+H]⁺ in the case of ESI). Compare this value to the calculated molecular weight of the expected compound to confirm its identity.
References
Novice Level NMR, Spectrum 17. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
Clark, J. (2023). Interpreting Infra-red Spectra. Chemguide. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Retrieved from [Link]
Fiveable. (2025). Spectroscopy of Amines. Retrieved from [Link]
Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Dipropylamine. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR spectra of double bond region for recovered ethyl acrylate... [Image]. Retrieved from [Link]
Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]
ResearchGate. (n.d.). ¹H-NMR spectra of the educts ethyl acrylate (top) and p-iodoanisole... [Image]. Retrieved from [Link]
ResearchGate. (n.d.). Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer... [Image]. Retrieved from [Link]
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Save My Exams. (2025). Proton (1H) NMR Spectroscopy. Retrieved from [Link]
Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of poly(ethyl acrylate-co-divinylbenzene). [Image]. Retrieved from [Link]
NIST. (n.d.). 1-Propanamine, N,N-dipropyl-. NIST Chemistry WebBook. Retrieved from [Link]
FooDB. (2010). Showing Compound Di-N-propylamine (FDB003929). Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). 13 C-NMR spectrum of propylamine precursor in DMSO-d6 [Image]. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... [Image]. Retrieved from [Link]
SIELC Technologies. (2018). Ethyl acrylate. Retrieved from [Link]
de-Paz, F., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE. Retrieved from [Link]
ResearchGate. (n.d.). Stability and IR Spectroscopy of Zwitterionic Form of β-Alanine in Water Cluster. Retrieved from [Link]
ResearchGate. (2025). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. Retrieved from [Link]
Evaluating the impact of alkyl chain length on the properties of 3-(dialkylamino)propanoic acids
An in-depth evaluation of 3-(dialkylamino)propanoic acids—often referred to as N,N-dialkyl- -alanines—reveals a highly versatile class of zwitterionic molecules. Featuring an acidic carboxylate and a basic tertiary amine...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of 3-(dialkylamino)propanoic acids—often referred to as N,N-dialkyl-
-alanines—reveals a highly versatile class of zwitterionic molecules. Featuring an acidic carboxylate and a basic tertiary amine separated by an ethylene linker, these compounds are foundational in modern drug delivery. They serve as the critical ionizable headgroups in lipid nanoparticles (LNPs) for mRNA delivery and act as high-performance amphoteric surfactants[1].
As a Senior Application Scientist, I approach the optimization of these molecules by focusing on their most influential structural parameter: the N-alkyl chain length . Modifying this chain from simple methyl groups to extended octyl or decyl chains fundamentally alters the molecule's inductive effects, steric profile, and hydrophobic surface area. This guide objectively compares how these structural modifications govern pKa, lipophilicity (LogP), and self-assembly, providing robust, self-validating experimental protocols for your laboratory.
Mechanistic Causality: How Chain Length Dictates Function
To engineer a molecule for a specific biological barrier, we must move beyond empirical observation and understand the thermodynamic causality behind the structural changes.
Amine pKa (Basicity) via Inductive and Steric Interplay:
The pKa of the tertiary amine is governed by a delicate balance. Initially, extending the chain from methyl to ethyl increases basicity due to the electron-donating (+I) inductive effect of the alkyl groups pushing electron density onto the nitrogen[2]. However, as chains extend to butyl, hexyl, or octyl, the bulky hydrophobic tails sterically hinder the aqueous solvation of the protonated ammonium ion. Without adequate water molecules to stabilize the positive charge, the effective pKa plateaus or slightly decreases.
Lipophilicity (LogP) and Membrane Permeability:
Lipophilicity increases linearly with the addition of methylene (-CH2-) units. This is driven entirely by the hydrophobic effect; longer chains require a larger, entropically unfavorable cavity in the aqueous network, thermodynamically driving the molecule into lipid phases[3]. Proper tuning of LogP is essential for crossing biological membranes without becoming irreversibly trapped in the lipid bilayer.
Surfactant Properties (Critical Micelle Concentration):
For derivatives with chains longer than hexyl, the molecules act as zwitterionic surfactants. The Critical Micelle Concentration (CMC) decreases logarithmically as the alkyl chain length increases. This self-assembly is driven by the entropic gain of releasing structured water molecules when the hydrophobic tails aggregate into a micellar core[4].
Logic flow mapping alkyl chain extension to physicochemical properties.
Comparative Data Analysis
The following table summarizes the structure-property relationships across a homologous series of 3-(dialkylamino)propanoic acids. Note: Data represents consensus experimental and computed values at 25°C.
Compound
Alkyl Chain
Computed LogP
Amine pKa (Exp)
CMC (mM)
Primary Utility
3-(Dimethylamino)propanoic acid
C1 (Methyl)
-1.52
~9.8
N/A
Hydrophilic intermediate / API linker
3-(Diethylamino)propanoic acid
C2 (Ethyl)
-0.48
~10.1
N/A
Polar building block
3-(Dibutylamino)propanoic acid
C4 (Butyl)
1.45
~9.9
>100
Ionizable lipid headgroup precursor
3-(Dihexylamino)propanoic acid
C6 (Hexyl)
3.31
~9.7
~15.0
Short-chain hydrotrope / Surfactant
3-(Dioctylamino)propanoic acid
C8 (Octyl)
5.18
~9.5
~1.2
Zwitterionic surfactant / LNP component
Field-Proven Experimental Methodologies
To ensure scientific integrity, the protocols used to evaluate these properties must be self-validating. Below are the definitive workflows for characterizing dialkylamino propanoic acids.
Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality: Long-chain derivatives (≥C6) precipitate in pure water during titration as they reach their neutral zwitterionic isoelectric point. To prevent this, we perform titrations in varying ratios of a water-miscible cosolvent (e.g., Methanol) and extrapolate back to 0% cosolvent.
Preparation: Prepare 1 mM solutions of the analyte in 20%, 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl to maintain constant ionic strength.
Titration: Titrate each solution from pH 2.0 to 11.0 using standardized 0.1 M NaOH at a strictly controlled 25.0 ± 0.1°C.
Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function.
Extrapolation: Plot the psKa values against the inverse dielectric constant (
) of the respective solvent mixtures.
Self-Validation Check: The linear regression (Yasuda-Shedlovsky plot) must yield an
. The y-intercept represents the true aqueous pKa. If the slope is non-linear, it indicates micellization is occurring during the titration, and the analyte concentration must be lowered below the CMC.
Protocol 2: Lipophilicity (LogD/LogP) via Shake-Flask LC-MS
Causality: Because these molecules are zwitterionic, their partitioning is highly pH-dependent[3]. We must measure the Distribution Coefficient (LogD) at physiological pH (7.4) and the true Partition Coefficient (LogP) at the isoelectric point where the molecule is entirely charge-neutral.
Phase Saturation: Mutually saturate n-octanol and aqueous buffer (10 mM Phosphate, pH 7.4) by stirring them together for 24 hours at 25°C.
Partitioning: Dissolve the analyte in the aqueous phase at 100 µM. Add the octanol phase. Crucial Step: Prepare three different phase ratios (e.g., 1:1, 1:2, 2:1 Octanol:Water) to ensure the system is independent of the phase volume.
Equilibration: Shake the vials at 300 rpm for 1 hour, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.
Quantitation: Analyze both phases using LC-MS/MS (MRM mode).
Self-Validation Check: Calculate the mass balance. The total moles recovered from both phases must equal 95-105% of the initial input. A loss indicates adsorption to the glass vial or precipitation at the interface.
Self-validating experimental workflow for pKa and LogP determination.
Protocol 3: CMC Determination via Wilhelmy Plate Tensiometry
Causality: As surfactant monomers (e.g., the C8 dioctyl derivative) are added to water, they preferentially populate the air-water interface, lowering surface tension. Once the interface is saturated, additional monomers form micelles in the bulk, causing the surface tension to abruptly plateau[1].
Calibration: Calibrate the tensiometer using ultra-pure water (surface tension = 72.8 mN/m at 20°C).
Serial Addition: Place 50 mL of buffer in the sample vessel. Using an automated titrator, inject concentrated surfactant solution in logarithmic increments.
Measurement: After each injection, allow 3 minutes for interfacial equilibration before recording the surface tension via the platinum Wilhelmy plate.
Analysis: Plot Surface Tension (
) vs. Log[Concentration].
Self-Validation Check: The plot should show a sharp, linear decline followed by a strict horizontal plateau. The intersection of these two linear fits is the CMC. If a "dip" occurs before the plateau, it indicates the presence of highly surface-active impurities (e.g., unreacted fatty amines), and the sample must be re-purified.
References
1.[3] Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. ChemRxiv. Available at: [Link]
2.[2] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC / Molecules. Available at: [Link]
3.[4] Investigation of d-Amino Acid-Based Surfactants and Nanocomposites with Gold and Silica Nanoparticles as against Multidrug-Resistant Bacteria Agents. ACS Omega. Available at:[Link]
4.[1] Development of amino acid-based surfactants: from synthesis to applications. Chalmers University of Technology. Available at:[Link]
Operational Guide: Safe Handling and Disposal of 3-(Dipropylamino)propanoic Acid
Executive Summary & Chemical Profile[1] 3-(Dipropylamino)propanoic acid (also known as N,N-Dipropyl-β-alanine) is an amphoteric amino acid derivative often used as a synthesis intermediate. Its structure contains both a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1]
3-(Dipropylamino)propanoic acid (also known as N,N-Dipropyl-β-alanine) is an amphoteric amino acid derivative often used as a synthesis intermediate. Its structure contains both a basic tertiary amine and an acidic carboxylic acid moiety.
Effective disposal requires recognizing that this molecule acts as a zwitterion . It can behave as a base or an acid depending on the pH of the surrounding medium. The primary safety risks during disposal are inadvertent mobilization (due to high water solubility at extreme pH) and incompatibility with strong oxidizers .
~3.6 (COOH) and ~10.2 (Amine) [Predicted based on β-alanine]
Solubility
Soluble in water (pH dependent), alcohols, and polar organic solvents.[1]
Hazard Assessment & Waste Characterization
Before disposal, you must characterize the waste stream. Unlike common solvents, this compound is not P-listed or U-listed by the EPA (RCRA), but it defaults to Characteristic Waste protocols if mixed with other hazardous materials.
Core Hazards
Health (GHS):Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Reactivity: Stable under normal conditions but reactive with Strong Oxidizers and Nitrating Agents .
Flammability: Combustible organic solid/liquid. Not highly flammable unless in a solvent carrier.
The "Self-Validating" Safety Check
A self-validating system ensures that no step proceeds without confirming the safety of the previous state.
pH Validation: If the waste is in solution, dip-test the pH.
Risk: If pH < 2, it is Corrosive (D002).[2] If pH > 12.5, it is Corrosive (D002).[2]
Oxidizer Check: Verify the receiving container does not contain nitric acid, perchlorates, or peroxides.
Mechanism: Tertiary amines + Nitrating agents
Nitrosamines (Carcinogenic).
Segregation Logic & Incompatibility
The following diagram illustrates the critical decision pathways for segregating this chemical to prevent dangerous reactions.
Scenario A: Disposal of Pure Solid (Excess Reagent)
Applicability: Expired shelf-life chemicals or synthesis leftovers.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
Labeling: Affix a hazardous waste label.
Constituents: "3-(Dipropylamino)propanoic acid"
Hazards: "Irritant" (Check "Toxic" if local EHS protocols require conservative labeling for amines).
Packing: Double-bag the primary container in a clear zip-lock bag to contain any dust.
Disposal Stream: Route to "Solid Organic Waste" for Incineration.
Why Incineration? High-temperature combustion ensures complete destruction of the nitrogen backbone, preventing environmental leaching.
Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures)
Applicability: Mother liquors or extraction layers.
pH Adjustment:
Test pH.[2][3][4] If the solution is extremely acidic (<2) or basic (>12), neutralize to pH 5–9 using dilute HCl or NaOH.
Caution: Perform neutralization slowly in an ice bath to manage exothermic heat.
Segregation:
Pour into the "Aqueous Waste - Organic Contaminated" carboy.
CRITICAL: Do NOT pour into the "Acid Waste" stream if that stream contains heavy metals or oxidizers.
Documentation: Log the approximate concentration of the amine on the waste tag.
Scenario C: Disposal of Organic Solvent Solutions
Applicability: HPLC waste or synthesis filtrates.
Solvent Compatibility: Identify the carrier solvent (e.g., Methanol, DCM).
Binning:
If Halogenated (DCM, Chloroform): "Halogenated Organic Waste."
If Non-Halogenated (Methanol, Acetone): "Non-Halogenated Organic Waste."
Precipitation Check: Ensure the compound does not precipitate out and clog the carboy opening. (Dilute if necessary).
Spill Response Workflow
In the event of a benchtop spill, follow this containment logic to prevent exposure.
Figure 2: Immediate response protocol for laboratory spills.
Regulatory & Compliance Context
While 3-(Dipropylamino)propanoic acid is not explicitly listed on the EPA P-List or U-List , it is regulated under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA) .
Waste Code Determination:
If mixed with flammable solvents (Flash point < 60°C): D001 .
Otherwise: Classify as Non-RCRA Regulated Hazardous Waste (state-dependent, often treated as hazardous by policy).
TSCA Status: Ensure the chemical is used for R&D purposes (TSCA exemption) if not on the active inventory. Disposal must comply with local POTW (Publicly Owned Treatment Works) prohibitions—never flush down the drain.
References
PubChem. N,N-Dipropyl-L-alanine (Compound Summary). National Library of Medicine. Available at: [Link]
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]
Personal protective equipment for handling 3-(Dipropylamino)propanoic acid
As a Senior Application Scientist, I approach the handling of synthetic amino acid derivatives not merely as a compliance exercise, but as a critical parameter in experimental integrity and personnel safety. 3-(Dipropyla...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of synthetic amino acid derivatives not merely as a compliance exercise, but as a critical parameter in experimental integrity and personnel safety. 3-(Dipropylamino)propanoic acid (CAS 57724-25-1) is an N,N-dialkylated beta-alanine derivative. Because it contains both a tertiary amine and a carboxylic acid, it exists as a zwitterion. This amphoteric nature means it typically presents as a fine, hygroscopic powder that is highly prone to electrostatic scattering.
To build a self-validating safety system, we must move beyond generic safety data sheets and understand the causality behind our handling choices. The tertiary amine moiety acts as a mucosal and dermal irritant[1], while the powder's electrostatic properties make inhalation a primary operational risk[2]. The following guide provides a field-proven, procedurally rigorous framework for handling this compound.
I. Mechanistic Risk Assessment & PPE Causality
Standard laboratory personal protective equipment (PPE) is insufficient if the materials chosen do not align with the chemical's specific permeation and physical risks. For 3-(Dipropylamino)propanoic acid, the primary vectors of exposure are particulate aerosolization during weighing and dermal permeation during solvent reconstitution.
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
Equipment Category
Material / Specification
Minimum Standard
Causality / Operational Rationale
Hand Protection
Nitrile Rubber
>0.11 mm thickness
Nitrile provides superior chemical resistance against organic tertiary amines compared to latex, which can rapidly degrade or allow permeation[1].
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 / EN 166
Safety glasses with side shields are insufficient; tight-fitting goggles shield against both aerosolized zwitterionic dust and liquid splashes during reconstitution.
Ventilation
Chemical Fume Hood
100 – 150 LFM
Captures airborne particulates. Operating above 150 LFM induces turbulent vortices that scatter fine powders out of the hood[3].
Body Protection
Flame-Retardant Coat
Fully fastened
Prevents the accumulation of electrostatically charged particulates on personal clothing, which can lead to secondary exposure outside the lab.
II. Operational Plan: Step-by-Step Handling Protocol
To ensure trustworthiness, the handling protocol must be a closed-loop system that minimizes the compound's exposure to ambient air currents.
Step 1: Environmental Verification
Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must be drawing air inward between 100 and 150 linear feet per minute (LFM)[3]. Keep your face outside the plane of the hood and work at least 6 inches back from the sash[4].
Step 2: Static Mitigation
Because 3-(Dipropylamino)propanoic acid is a charged zwitterionic powder, it will readily build static charge against standard plastic weigh boats, causing the powder to repel and become airborne[2]. Utilize an anti-static bar, a zero-stat gun, or substitute plastic with anti-static weighing vessels or glassine paper to neutralize the charge[2].
Step 3: The Closed-Tare Weighing Method
Never transport open powder across the laboratory.
Place an empty, sealable container (e.g., a glass vial with a septum cap) on the analytical balance and press tare to zero the mass[2].
Remove the sealed container, transport it into the fume hood, open it, and add the estimated amount of 3-(Dipropylamino)propanoic acid[2].
Seal the container tightly inside the hood before returning it to the balance for measurement[2]. Repeat as necessary until the target mass is achieved.
Step 4: In-Situ Reconstitution
To completely eliminate the risk of dry powder inhalation during transfer, add your organic solvent or aqueous buffer directly to the pre-weighed, sealed vial by injecting it through the septum[2].
Step 5: Wet-Decontamination
After weighing, immediately wipe down spatulas, the balance pan, and all immediate work surfaces with a disposable towel wetted with a compatible solvent (e.g., ethanol or water)[2]. Never use a brush to clean hard surfaces , as mechanical brushing generates hazardous dust and spreads contamination[2].
III. Workflow Visualization
The following logic tree dictates the immediate operational and emergency response pathways when handling this compound.
Operational workflow for the safe handling, weighing, and spill response of amino acid derivatives.
IV. Logistical Disposal Plan
Improper disposal of synthetic amines can disrupt municipal water treatment ecosystems. While naturally occurring, readily biodegradable amino acids are sometimes permitted for drain disposal in highly dilute quantities[5], synthetic derivatives like 3-(Dipropylamino)propanoic acid must be treated as regulated chemical waste.
Solid Waste Management: Any unused powder, along with contaminated consumables (weigh boats, pipette tips, and the solvent-wetted wipes from Step 5), must be collected in a sealed, leak-proof container[6]. Label this container explicitly as "Hazardous Solid Waste - Toxic/Irritant Amines."
Liquid Waste Segregation: If the compound has been dissolved in an organic solvent (e.g., DMSO, methanol, or acetonitrile) for assay preparation, the resulting solution must be collected in a compatible high-density polyethylene (HDPE) carboy[7]. Label the carboy as "Non-Halogenated Organic Waste" (unless a halogenated solvent was used).
Regulatory Compliance: Ensure all waste containers remain securely closed at all times unless actively adding waste. This is a strict requirement under EPA Resource Conservation and Recovery Act (RCRA) guidelines to prevent fugitive vapor emissions and accidental spills[8].
References
"Chemical Fume Hoods - General Safety Information." National Institutes of Health (NIH) Office of Research Services. Available at:[Link]
"Guideline for Chemical Fume Hoods & Exhausted Containments." Indian Institute of Science (IISc) Bangalore, Office of Laboratory Safety. Available at:[Link]
"Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." Ball State University EHS. Available at:[Link]
"Part G: Chemical Disposal Procedures." University of Wisconsin-La Crosse. Available at:[Link]
"Chapter 7 Chemical Disposal Procedures." University of Wisconsin–Madison Safety Department. Available at:[Link]
"Chemical Waste Management Guide." Auburn University Risk Management and Safety. Available at:[Link]